Author: BenchChem Technical Support Team. Date: March 2026
Topic: (CAS 1006471-20-0)
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Optimizing the Pyrazole-5-Carboxamide Scaffold in Medicinal Chemistry
Executive Summary
1-Ethyl-1H-pyrazole-5-carbonyl chloride (CAS 1006471-20-0) is a specialized electrophilic building block used primarily to introduce the N-alkyl-pyrazole-5-carboxamide motif into small molecule pharmacophores. Unlike its more common 3-carbonyl isomer, the 5-carbonyl derivative places the amide functionality in close steric proximity to the N-ethyl group. This specific geometry is critical for modulating binding affinity in kinase inhibitors (e.g., FGFR, p38 MAPK) and GPCR ligands, where the "ortho-like" substitution pattern forces specific conformational lock-ins that enhance selectivity.
This guide provides a rigorous technical overview of the compound’s physicochemical properties, synthesis protocols, and handling requirements, designed to ensure reproducibility and safety in high-throughput medicinal chemistry campaigns.
Chemical Identity & Physical Properties
The following data consolidates predicted and experimental values for CAS 1006471-20-0. Note that as a reactive acid chloride, this compound is rarely isolated for long-term storage and is best generated in situ.
The following technical guide details the structural characteristics, synthetic pathways, and application logic for 1-ethyl-1H-pyrazole-5-carbonyl chloride . Structural Dynamics, Regioselective Synthesis, and Medicinal U...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural characteristics, synthetic pathways, and application logic for 1-ethyl-1H-pyrazole-5-carbonyl chloride .
Structural Dynamics, Regioselective Synthesis, and Medicinal Utility
Executive Summary
1-Ethyl-1H-pyrazole-5-carbonyl chloride (CAS: 1006471-20-0) serves as a critical electrophilic building block in the synthesis of bioactive heterocycles. Unlike its thermodynamically favored isomer (the 1,3-substituted variant), the 1,5-substitution pattern introduces unique steric vectors essential for designing conformationally restricted kinase inhibitors and GPCR ligands. This guide addresses the specific challenges in maintaining regiochemical fidelity during its synthesis and handling.
Structural Anatomy & Physicochemical Profile
The distinct feature of this scaffold is the vicinal positioning of the N-ethyl group (N1) and the carbonyl chloride moiety (C5). This proximity creates a "ortho-like" steric clash absent in the 1,3-isomer, influencing both the reactivity of the acid chloride and the rotational energy barrier of subsequent amides.
Key Identifiers
Parameter
Data
IUPAC Name
1-Ethyl-1H-pyrazole-5-carbonyl chloride
CAS Number
1006471-20-0
Molecular Formula
C₆H₇ClN₂O
Molecular Weight
158.59 g/mol
SMILES
CCN1N=CC=C1C(=O)Cl
Physical State
Pale yellow liquid or low-melting solid (moisture sensitive)
Storage
< -20°C, under Argon/Nitrogen (hydrolytically unstable)
The "1,5-Effect" (Steric Analysis)
In the 1,5-isomer, the ethyl group at N1 projects spatial volume toward the carbonyl at C5.
Consequence 1 (Reactivity): Nucleophilic attack at the carbonyl carbon is slightly retarded compared to the 1,3-isomer due to steric shielding.
Consequence 2 (Conformation): In resulting amides, the N-ethyl group forces the carbonyl out of planarity with the pyrazole ring, often locking the molecule into a specific bioactive conformation (atropisomerism potential).
Synthetic Routes & Regiochemical Control[3]
The primary challenge in accessing this scaffold is regioselectivity . Direct alkylation of pyrazole-3(5)-carboxylates typically yields the 1-ethyl-3-carboxylate (the less hindered, thermodynamic product). Accessing the 5-isomer requires a de novo cyclization strategy.
The Regiodivergent Pathway
To ensure the carbonyl ends up at C5 relative to the N-ethyl group, the synthesis must proceed via the cyclization of a 1,3-dicarbonyl precursor with ethylhydrazine.
Figure 1: Regiodivergent cyclization pathways. The 1,5-isomer (green) requires specific kinetic control during the hydrazine condensation step to avoid the thermodynamic 1,3-isomer.
Critical Synthetic Logic
Precursor Selection: Use ethyl 2,4-dioxovalerate .
Cyclization: Reaction with ethylhydrazine. Note that free hydrazine often favors the 5-isomer, whereas hydrazine hydrochloride salts may shift selectivity toward the 3-isomer [1].
Chlorination: The resulting ester is hydrolyzed to 1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 400755-43-3), which is then converted to the acid chloride.
Reactivity & Experimental Handling
Stability Profile
Hydrolysis: Rapidly reverts to the parent acid upon contact with atmospheric moisture.
Thermal: Stable up to ~60°C; distillation should be performed under high vacuum.
Compatibility: Incompatible with DMSO (risk of Pummerer-like explosions with acid chlorides) and protic solvents.
Protocol: In-Situ Generation and Amide Coupling
Rationale: Due to instability, the acid chloride is best generated in situ from the stable acid precursor.
Materials:
1-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
Oxalyl Chloride (1.2 eq)
DMF (Catalytic, 2-3 drops)
Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology:
Suspension: Charge a flame-dried RBF with the carboxylic acid and anhydrous DCM under Nitrogen.
Catalysis: Add catalytic DMF. Mechanism: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the active chlorinating species.
Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution (CO/CO₂) ceases.
Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Crucial: Azo-azeotrope with toluene twice to remove traces of HCl.
Coupling: Re-dissolve the crude yellow oil (the acid chloride) in DCM and add dropwise to a solution of the amine and base (e.g., DIPEA or TEA) at 0°C.
Medicinal Chemistry Applications
The 1-ethyl-1H-pyrazole-5-carbonyl motif is a bioisostere for benzamides and nicotinamides.
Figure 2: Application landscape. The scaffold is privileged in drug discovery due to its ability to orient substituents in a non-planar conformation.
Case Study: Kinase Selectivity
In the development of pyrazole-based kinase inhibitors, shifting the carbonyl from position 3 to position 5 changes the vector of the hydrogen bond acceptor (the carbonyl oxygen). This can be used to:
Avoid steric clashes with the gatekeeper residue in the kinase hinge region.
Induce a twist that fills hydrophobic pockets adjacent to the ATP binding site.
References
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry. (Demonstrates that free hydrazine favors the 1,5-isomer while hydrochloride salts favor the 1,3-isomer).[1]
1-Ethyl-1H-pyrazole-5-carbonyl Chloride (CAS 1006471-20-0). Pharmaffiliates / PubChem. (Verification of chemical identity and CAS registry).
Synthesis and Reactivity of Pyrazole-5-carboxylates. Organic Chemistry Portal. (General methodologies for pyrazole cyclization).
1-ethyl-1H-pyrazole-5-carbonyl chloride molecular weight and formula
Chemical Profile, Synthetic Protocols, and Medicinal Utility Executive Summary 1-Ethyl-1H-pyrazole-5-carbonyl chloride is a critical heterocyclic building block (synthon) utilized extensively in the synthesis of bioactiv...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Profile, Synthetic Protocols, and Medicinal Utility
Executive Summary
1-Ethyl-1H-pyrazole-5-carbonyl chloride is a critical heterocyclic building block (synthon) utilized extensively in the synthesis of bioactive amides and esters. Belonging to the class of "privileged structures" in medicinal chemistry, this electrophilic scaffold is a key intermediate in the development of phosphodiesterase type 5 (PDE5) inhibitors, succinate dehydrogenase inhibitor (SDHI) fungicides, and various kinase inhibitors. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis, and handling, designed for the operational scientist.
Part 1: Physicochemical Identity
The following data establishes the baseline identity of the molecule. Note that the "1-ethyl-5-carbonyl" substitution pattern is structurally distinct from its "1-ethyl-3-carbonyl" isomer; correct regioisomer identification is paramount for biological activity.
Pale yellow to colorless liquid (fumes in moist air)
Boiling Point
Predicted ~230°C (often distilled under reduced pressure)
Solubility
Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols
SMILES
CCN1N=CC=C1C(Cl)=O
Part 2: Synthetic Logic & Methodology
The Synthetic Pathway
The preparation of 1-ethyl-1H-pyrazole-5-carbonyl chloride is a classic nucleophilic acyl substitution. However, the choice of chlorinating agent dictates the purity profile. While Thionyl Chloride (
) is cost-effective for kilogram-scale batches, Oxalyl Chloride () is preferred in discovery chemistry to avoid sulfur contamination which can poison palladium catalysts in subsequent cross-coupling steps.
Mechanism:
The reaction proceeds via the activation of the carboxylic acid precursor. When using oxalyl chloride with a Dimethylformamide (DMF) catalyst, the reaction forms a highly reactive Vilsmeier-Haack type intermediate (chloroiminium ion), which rapidly converts the carboxylic acid to the acid chloride, releasing gases (
, , ) that drive the equilibrium forward entropically.
Experimental Protocol: Acid to Acid Chloride Conversion
Standard Operating Procedure (SOP) for Bench-Scale Synthesis (10 mmol scale)
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with dry Nitrogen (
) or Argon for 15 minutes.
Solvation: Introduce the pyrazole carboxylic acid and anhydrous DCM via syringe. The starting material may act as a suspension initially.[1]
Activation: Cool the system to 0°C using an ice/water bath. Add the catalytic DMF.[1]
Chlorination: Add Oxalyl Chloride dropwise over 10 minutes via a syringe. Caution: Vigorous gas evolution (
, , ) will occur. Ensure the vessel is vented through a bubbler containing NaOH solution to neutralize HCl fumes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2–3 hours. The suspension should clarify into a homogeneous yellow solution, indicating conversion.
Work-up: Concentrate the solution in vacuo (rotary evaporator) at 30°C.
Critical Step: To remove excess oxalyl chloride, add 10 mL of dry toluene and re-evaporate. Repeat this "azeotropic" chase twice. This prevents residual HCl from interfering with amine couplings.
Validation: The resulting oil is used immediately. IR analysis should show the disappearance of the broad -OH stretch (2500-3300
) and the appearance of a sharp carbonyl stretch shifted to ~1740-1760 .
Visualization: Synthetic Workflow
Figure 1: Activation pathway using Oxalyl Chloride/DMF. The catalytic cycle ensures rapid conversion under mild conditions.
Part 3: Reactivity & Applications in Drug Discovery
The Electrophilic Engine
The C5-carbonyl chloride moiety is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrazole nitrogen (N1). This makes it an aggressive acylating agent.
Key Reactions:
Amidation (Schotten-Baumann conditions): Reaction with primary/secondary amines to form pyrazole-5-carboxamides. This is the primary route for synthesizing PDE5 inhibitors.
Friedel-Crafts Acylation: Reaction with electron-rich aromatics (e.g., alkoxyphenyls) catalyzed by Lewis acids (
) to form pyrazolyl-ketones.
Heterocyclization: Reaction with hydrazines to form fused bicyclic systems like pyrazolo[4,3-d]pyridazines.
Medicinal Chemistry Context
The 1-ethyl-1H-pyrazole-5-carbonyl motif is a bioisostere for benzoyl chlorides but offers distinct solubility and metabolic stability profiles.
PDE5 Inhibitors: Analogous to the Sildenafil (Viagra) scaffold, where the pyrazole ring mimics the guanine base of cGMP. The N1-ethyl group fits into a specific hydrophobic pocket (the "lid" region) of the PDE5 enzyme, improving potency.
Agrochemicals: Used in the synthesis of SDHI fungicides. The amide bond formed from this chloride links the pyrazole "warhead" to a lipophilic aromatic tail, essential for inhibiting fungal respiration.
Visualization: Reactivity Tree
Figure 2: Divergent synthesis pathways. The chloride serves as the linchpin for generating diverse bioactive libraries.
Part 4: Handling, Stability, and Safety (E-E-A-T)
As a Senior Scientist, I cannot overstate the importance of moisture control when handling this compound.
Moisture Sensitivity: The molecule hydrolyzes rapidly to the parent acid and HCl upon contact with atmospheric moisture.
Indicator: Fuming (white smoke) upon opening the vessel indicates HCl release.
Mitigation: Store under inert atmosphere (Argon) in a desiccator. If the liquid becomes cloudy or solidifies into a white crust, it has hydrolyzed.
Storage: 2–8°C. Long-term storage at room temperature can lead to decarboxylation or self-condensation.
Safety Profile:
Corrosive: Causes severe skin burns and eye damage (Category 1B).
Lachrymator: Irritating to respiratory tract. All manipulations must be performed in a fume hood.
Quenching: Quench excess acid chloride by adding it slowly to a stirred solution of saturated Sodium Bicarbonate (
) and ice. Never add water directly to the neat acid chloride.
References
Pharmaffiliates. (n.d.). 1-Ethyl-1H-pyrazole-5-carbonyl Chloride Product Data. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56965620 (Related 1-ethylpyrazole derivative). Retrieved from [Link]
Khan, A. (2024).[2] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]
1-ethyl-1H-pyrazole-5-carbonyl chloride suppliers and price
Strategic Sourcing, Synthesis, and Application in Drug Discovery Executive Summary This technical guide addresses the procurement, handling, and synthetic utility of 1-ethyl-1H-pyrazole-5-carbonyl chloride .[1] As a high...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Sourcing, Synthesis, and Application in Drug Discovery
Executive Summary
This technical guide addresses the procurement, handling, and synthetic utility of 1-ethyl-1H-pyrazole-5-carbonyl chloride .[1] As a highly reactive electrophile, this compound is a critical scaffold in the development of kinase inhibitors (e.g., chemically related to sildenafil analogs) and agrochemicals.
Critical Advisory: Researchers frequently encounter ambiguity regarding the regiochemistry of pyrazoles. This guide explicitly distinguishes between the 1-ethyl-5-carbonyl and the more common 1-ethyl-3-carbonyl isomers.[1] Due to the hydrolytic instability of the acid chloride, this guide advocates for a "Make-in-Situ" strategy starting from the stable carboxylic acid precursor.[1]
Part 1: Chemical Profile & Strategic Sourcing
Identity & Regiochemistry
The target molecule is an acid chloride derivative of pyrazole. The position of the ethyl group on the nitrogen (N1) relative to the carbonyl group (C5) is the defining structural feature.
Colorless to yellow liquid (fumes in air) or low-melting solid
Reactivity
Highly moisture-sensitive; hydrolyzes to parent acid and HCl
Market Analysis: Suppliers & Price
Direct procurement of the acid chloride is often restricted to custom synthesis due to shelf-life concerns.[1] The industry standard is to purchase the carboxylic acid or ethyl ester and convert it immediately prior to use.
The following workflow illustrates the decision logic for sourcing this moiety, prioritizing chemical stability and data integrity.
Caption: Decision matrix favoring the purchase of the stable acid precursor over the unstable chloride to ensure stoichiometry control.
Part 2: Quality Assurance & Characterization[1]
If you elect to purchase the acid chloride directly, or after synthesizing it, rigorous QC is required before committing valuable nucleophiles (amines/alcohols) to the reaction.
Purity Verification[1]
Visual Inspection: The compound should be a clear liquid or off-white solid.[1] Turbidity or white crust indicates hydrolysis (formation of the carboxylic acid solid).
1H NMR (CDCl3):
Diagnostic Shift: The ethyl group signals (quartet/triplet) and the pyrazole protons will shift downfield compared to the acid.
Impurity Check: Look for a broad singlet >10 ppm (COOH proton) indicating hydrolysis.
Titration: Dissolve a known mass in anhydrous methanol (converts chloride to methyl ester + HCl) and titrate the generated HCl with standard NaOH to determine the active acid chloride content.
Part 3: Synthetic Utility & Protocols
The most robust method for utilizing this scaffold is the In-Situ Generation Protocol .[1] This ensures the electrophile is fresh and maximally reactive.
Protocol: In-Situ Synthesis and Amidation
Objective: Convert 1-ethyl-1H-pyrazole-5-carboxylic acid to the chloride, followed by immediate reaction with an amine (R-NH₂).[1]
Suspend the carboxylic acid in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.
Add catalytic DMF.
Cool to 0°C. Add Oxalyl Chloride dropwise. Caution: Gas evolution (CO, CO₂, HCl).[1]
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM. Do not store this intermediate.
Coupling (Schotten-Baumann Conditions):
In a separate flask, dissolve the amine (1.0 equiv) and TEA (3.0 equiv) in DCM.
Cannulate the fresh acid chloride solution dropwise into the amine solution.
Monitor by TLC/LCMS. The reaction is typically instantaneous.[13]
Workup:
Quench with saturated NaHCO₃.[13] Extract with DCM.[13]
Wash organic layer with brine, dry over MgSO₄.
Reaction Pathway Diagram[1]
Caption: Synthetic pathway converting the stable acid to the amide via the transient acid chloride intermediate.
Part 4: Safety & Handling
Hazard Classification:
Corrosive (Skin/Eye): Causes severe burns.
Lachrymator: Irritating to eyes and respiratory system.
Reacts Violently with Water: Generates HCl gas.
Storage Protocols:
If the acid chloride must be stored, it requires a sealed container under inert atmosphere (Argon) at -20°C.[1]
Parafilm is insufficient; use Teflon-lined caps and desiccators.[1]
References
PubChem. 1-Ethyl-1H-pyrazole-5-carbonyl chloride (Compound Summary). National Library of Medicine. Available at: [Link][1]
Organic Syntheses. General Procedures for the Preparation of Acid Chlorides. Org.[12][13] Synth. Coll. Vol. 1-10. (Standard referencing for oxalyl chloride activation protocols).
Advanced Safety and Handling Protocol for 1-Ethyl-1H-pyrazole-5-carbonyl Chloride in Organic Synthesis
Executive Summary & Chemical Identity 1-Ethyl-1H-pyrazole-5-carbonyl chloride (CAS: 1006471-20-0) is a highly reactive acylating agent frequently utilized as a foundational building block in the synthesis of complex phar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
1-Ethyl-1H-pyrazole-5-carbonyl chloride (CAS: 1006471-20-0) is a highly reactive acylating agent frequently utilized as a foundational building block in the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors and agrochemical derivatives (1[1]). As an acid chloride, it presents significant handling challenges due to its extreme moisture sensitivity and corrosive nature. This technical guide provides a comprehensive, causality-driven framework for the physicochemical properties, hazard profile, and validated experimental workflows required for the safe manipulation of this reagent.
Quantitative Physicochemical Data
Property
Value / Description
Chemical Name
1-Ethyl-1H-pyrazole-5-carbonyl chloride
CAS Number
1006471-20-0
Molecular Formula
C6H7ClN2O
Molecular Weight
158.58 g/mol
Physical State
Liquid to low-melting solid (temperature/purity dependent)
The extreme reactivity of 1-ethyl-1H-pyrazole-5-carbonyl chloride is fundamentally driven by the highly electrophilic nature of its carbonyl carbon. The adjacent pyrazole ring exerts a strong electron-withdrawing effect through induction, which further polarizes the C-Cl bond. Consequently, the molecule is exceptionally susceptible to nucleophilic attack.
When exposed to ambient moisture—whether in the air or on human skin—it undergoes rapid, uncontrolled hydrolysis. This reaction cleaves the acyl chloride bond to yield 1-ethyl-1H-pyrazole-5-carboxylic acid and stoichiometric amounts of hydrogen chloride (HCl) gas.
Toxicological Causality:
The acute toxicity of this compound is localized rather than systemic. The localized generation of HCl upon contact with the water content of human tissues (skin, mucous membranes, corneas) causes immediate coagulative necrosis (2[2]). Furthermore, the inhalation of the evolved HCl vapors can lead to severe pulmonary edema. Therefore, all manipulations must be conducted within a properly ventilated fume hood using appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.
To ensure scientific integrity and high synthetic yields, the handling of 1-ethyl-1H-pyrazole-5-carbonyl chloride must follow a strict anhydrous protocol. The following methodology for a standard amidation reaction is designed as a self-validating system; deviations from anhydrous conditions will immediately manifest as visible fuming or premature precipitation.
Step-by-Step Amidation Methodology
Glassware Preparation: Flame-dry a multi-neck round-bottom flask under high vacuum (≤ 1 Torr).
Causality: Microscopic layers of water adsorbed onto glass surfaces are sufficient to hydrolyze the acid chloride, reducing the effective stoichiometry and generating HCl that can protonate the nucleophilic amine, halting the reaction.
Inert Atmosphere Establishment: Backfill the flask with high-purity Argon or Nitrogen. Repeat the vacuum-purge cycle three times to ensure a completely anhydrous environment.
Reagent Dissolution: Dissolve the target amine and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, 1.5-2.0 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0°C using an ice bath.
Causality: The base is required to scavenge the HCl byproduct, preventing the formation of an unreactive amine hydrochloride salt (3[3]). Cooling mitigates the highly exothermic nature of the subsequent acylation.
Acid Chloride Transfer: Using a gas-tight syringe purged with inert gas, transfer the 1-ethyl-1H-pyrazole-5-carbonyl chloride.
Dropwise Addition: Add the acid chloride solution dropwise to the amine mixture at a rate that maintains the internal temperature below 5°C (4[4]).
System Validation: A successful, moisture-free addition will proceed without white fuming at the needle tip. The gradual formation of a fine white precipitate (the DIPEA hydrochloride salt) indicates successful acyl transfer.
Quenching: After complete consumption of the starting material, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3).
Causality: The mild base neutralizes any residual acid chloride and the generated HCl without causing a violent exotherm.
Workflow for the anhydrous handling and reaction of moisture-sensitive acid chlorides.
Emergency Response & Chemical Quenching Mechanisms
In the event of a spill outside of a controlled reaction vessel, direct application of water must be strictly avoided due to the violent exothermic hydrolysis and massive release of toxic HCl gas (2[2]).
Spill Mitigation Protocol
Evacuate the immediate area and ensure the fume hood exhaust is operating at maximum capacity.
Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do NOT use combustible materials like paper towels.
Slowly apply a controlled quenching agent, such as a 1:1 mixture of isopropanol and a mild base (e.g., sodium carbonate).
Causality: Isopropanol acts as a moderate nucleophile, converting the acid chloride into the corresponding isopropyl ester. This esterification is significantly less exothermic than hydrolysis, and the base simultaneously neutralizes the evolving HCl (5[5]).
Chemical pathways for uncontrolled hydrolysis versus controlled esterification quenching.
Storage and Degradation Kinetics
1-Ethyl-1H-pyrazole-5-carbonyl chloride must be stored under an inert atmosphere (Argon) at 2–8°C in a tightly sealed, dark glass container. Over time, even with rigorous sealing, trace moisture ingress can initiate degradation.
Degradation Indicators (Self-Validation):
Pressure Build-up: The continuous slow generation of HCl gas can pressurize the storage vessel. Bottles should always be opened cautiously inside a fume hood.
Visual Inspection: The formation of a white, insoluble crust (1-ethyl-1H-pyrazole-5-carboxylic acid) around the cap or within the liquid is a definitive indicator of moisture contamination. If significant degradation is observed, the reagent should be discarded or re-purified via vacuum distillation prior to sensitive syntheses.
The Strategic Role of Pyrazole-5-Carbonyl Chloride Derivatives in Modern Drug Discovery
Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, characterized by its aromaticity, robust hydrogen-bonding capability, and amphoteric nature. Within this chemical space, pyrazole-5-car...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, characterized by its aromaticity, robust hydrogen-bonding capability, and amphoteric nature. Within this chemical space, pyrazole-5-carbonyl chloride has emerged as a critical, highly reactive electrophilic hub. By functionalizing the 5-position with an acyl chloride, medicinal chemists can bypass kinetically slow and expensive peptide coupling reagents, enabling the rapid, high-yield generation of pyrazole-5-carboxamide libraries. This technical guide explores the structure-activity relationships (SAR), pharmacological applications, and self-validating synthetic workflows of these derivatives, providing a blueprint for drug development professionals.
The transformation of pyrazole-5-carbonyl chlorides into diverse carboxamides has yielded potent therapeutic agents across oncology, neuropharmacology, and agrochemistry . The amide linkage serves a dual purpose: it acts as a rigid hydrogen-bond donor/acceptor to anchor the molecule within target protein pockets, and it directs the spatial orientation of appended aryl or alkyl groups.
Oncology: Kinase Inhibition and Apoptotic Modulation
In targeted cancer therapy, pyrazole-5-carboxamides are highly effective kinase inhibitors. Recent studies have demonstrated that 1,3-dimethyl-1H-pyrazole-5-carboxamides exhibit potent cytotoxicity against multiple cancer cell lines by competitively binding to the ATP-binding sites of human c-Met kinase and JAK1 .
Furthermore, structural modifications, such as the synthesis of 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamides containing fluorine groups, have been proven to suppress A549 lung cancer cell proliferation. Mechanistically, these compounds act as dual modulators, triggering both apoptosis and autophagy depending on the specific halogen substitution pattern .
Mechanism of action for pyrazole-5-carboxamides targeting c-Met/JAK1 to induce apoptosis.
Neuropharmacology: CB1 Receptor Antagonism
The 1,5-diarylpyrazole motif is the core pharmacophore of Rimonabant, a well-known Cannabinoid Receptor 1 (CB1) inverse agonist. By utilizing pyrazole-5-carbonyl chloride derivatives, researchers have synthesized extensive libraries of bioisosteres (incorporating thiazoles, triazoles, and imidazoles). These derivatives maintain high CB1 selectivity over CB2 and demonstrate potent in vivo activity in reducing food intake and counteracting cannabinoid agonist-induced hypothermia .
Agrochemicals: SDHI Modulation
Beyond human therapeutics, pyrazole-5-carboxamides are critical in crop protection. By coupling pyrazole-5-carbonyl chloride with an N-1-(6-aryloxypyridin-3-yl) ethylamine skeleton, researchers have developed novel Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt respiratory chain complex II, exhibiting exceptional insecticidal activity against piercing-sucking pests like Aphis craccivora.
Quantitative Activity Profiles
To facilitate SAR comparison, the following table summarizes the biological efficacy of key pyrazole-5-carboxamide classes derived from their respective carbonyl chlorides.
Compound Scaffold
Target / Application
Key Structural Modification
Biological Efficacy
Reference
1,3-Dimethyl-1H-pyrazole-5-carboxamides
c-Met / JAK1 (Oncology)
Substituted aryl amines
High cytotoxicity across 6 cancer lines (comparable to Doxorubicin)
Superior insecticidal activity against piercing-sucking pests
1,5-Diarylpyrazole bioisosteres
CB1 Receptor (Obesity)
Thiazole/Imidazole replacements
High CB1 selectivity ( = 5.5–11.7 nM)
Self-Validating Synthetic Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to aid researchers in troubleshooting and optimization.
Synthetic workflow of pyrazole-5-carboxamide derivatives via carbonyl chloride intermediate.
Protocol 1: Synthesis of the Pyrazole-5-Carbonyl Chloride Intermediate
Objective: Convert a stable pyrazole-5-carboxylic acid into a highly reactive electrophile for downstream library generation.
Chlorination Reaction: Suspend 1.0 equivalent of the dried pyrazole-5-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of 1.5 equivalents of oxalyl chloride at 0 °C.
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which acts as the active chlorinating species. This allows the reaction to proceed smoothly at room temperature, preventing the thermal degradation of the pyrazole core that often occurs when refluxing in neat thionyl chloride (SOCl₂).
Concentration: Stir the mixture at room temperature for 2 hours until gas evolution (CO₂ and CO) ceases. Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude pyrazole-5-carbonyl chloride as an oil or crystalline solid.
Self-Validation (Quality Control): Do not perform an aqueous workup, as the acyl chloride will violently hydrolyze back to the starting acid. Instead, validate the intermediate by quenching a 10 µL reaction aliquot in 1 mL of anhydrous methanol containing triethylamine. Analyze this quenched sample via TLC or LC-MS. The quantitative formation of the methyl ester confirms the successful generation of the acyl chloride. Additionally, IR spectroscopy of the crude product should reveal a sharp C=O stretch shift from ~1680 cm⁻¹ (acid) to ~1750–1780 cm⁻¹ (acyl chloride).
Protocol 2: Library Generation via Nucleophilic Acyl Substitution (Amidation)
Objective: Couple the reactive pyrazole-5-carbonyl chloride with diverse amines to form target carboxamides.
Coupling: Dissolve the crude pyrazole-5-carbonyl chloride in anhydrous DCM. Cool the flask to 0 °C. Slowly add a solution containing 1.2 equivalents of the target aryl/alkyl amine and 2.0 equivalents of triethylamine (Et₃N).
Causality: Et₃N acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. If HCl is not neutralized, it will protonate the nucleophilic amine, halting the reaction. The 0 °C starting temperature mitigates exothermic side reactions and prevents the dimerization of the starting materials.
Workup & Purification: Allow the reaction to warm to room temperature and stir for 4 hours. Dilute with additional DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
Causality: The acidic wash removes unreacted amine and Et₃N, while the basic wash removes any pyrazole-5-carboxylic acid formed via trace hydrolysis.
Self-Validation (Quality Control): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Confirm the identity and purity of the final pyrazole-5-carboxamide via ¹H NMR (look for the characteristic appearance of a broad singlet at ~8.0–9.0 ppm corresponding to the newly formed amide N-H bond) and High-Resolution Mass Spectrometry (HRMS) matching the calculated [M+H]⁺ mass.
References
Yan, Z., et al. "Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism." Bioorganic Chemistry, 2024. URL:[Link]
Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (MDPI), 2018. URL:[Link]
Prathyusha, J., et al. "Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives." Asian Journal of Chemistry, 2023. URL:[Link]
Wang, X., et al. "Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells." Bioorganic & Medicinal Chemistry Letters, 2009. URL:[Link]
Lange, J.H., et al. "Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists." Journal of Medicinal Chemistry, 2004. URL:[Link]
Foundational
Physicochemical Solvation and Handling Dynamics of 1-Ethyl-1H-pyrazole-5-carbonyl chloride in DCM and THF
Executive Summary The deployment of heterocyclic acyl chlorides, specifically 1-ethyl-1H-pyrazole-5-carbonyl chloride (CAS: 1006471-20-0)[1], is a cornerstone operation in modern medicinal chemistry and drug development....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The deployment of heterocyclic acyl chlorides, specifically 1-ethyl-1H-pyrazole-5-carbonyl chloride (CAS: 1006471-20-0)[1], is a cornerstone operation in modern medicinal chemistry and drug development. As a highly reactive electrophile, its successful application in amide couplings and esterifications depends entirely on the thermodynamic and kinetic properties of the chosen solvent matrix. This whitepaper provides an in-depth technical analysis of the solubility, stability, and handling protocols for 1-ethyl-1H-pyrazole-5-carbonyl chloride in two primary organic solvents: Dichloromethane (DCM) and Tetrahydrofuran (THF).
Thermodynamic & Kinetic Solvation Principles
Acyl chlorides are characterized by their extreme electrophilicity and lack of hydrogen-bond donating capability, which generally results in lower boiling points than their corresponding carboxylic acids and high solubility in aprotic organic solvents[2]. 1-ethyl-1H-pyrazole-5-carbonyl chloride features both a hydrophobic ethyl-pyrazole core and a highly polar, reactive acyl chloride moiety.
When selecting a solvent, the interaction between the solvent molecules and the solute dictates not only the solubility capacity but also the half-life of the reactive species[3].
Dichloromethane (DCM)
DCM is the industry-standard solvent for acyl chloride manipulations.
Solvation Mechanism: DCM (dipole moment ~1.6 D) provides excellent solvation for the hydrophobic pyrazole ring while stabilizing the polar carbonyl group through non-specific dipole-dipole interactions.
Inertness: DCM is entirely non-coordinating. It lacks lone pairs, meaning it will not compete with nucleophiles during downstream coupling reactions. Furthermore, its low hygroscopicity minimizes the spontaneous ingress of atmospheric moisture, preserving the integrity of the acyl chloride[3].
Tetrahydrofuran (THF)
THF is a polar aprotic solvent frequently used when downstream reactions require the solubilization of polar intermediates or the precipitation of amine hydrochloride salts.
Solvation Mechanism: THF (dipole moment ~1.75 D) is a strong Lewis base due to the lone electron pairs on its oxygen atom. It dissolves 1-ethyl-1H-pyrazole-5-carbonyl chloride exceptionally well.
Reactivity Risks: The Lewis basic nature of THF means it can transiently coordinate with the electrophilic carbonyl carbon. More critically, THF is highly hygroscopic. If not rigorously dried, trace water will rapidly hydrolyze the acyl chloride into 1-ethyl-1H-pyrazole-5-carboxylic acid and corrosive hydrogen chloride (HCl) gas[4][5].
Quantitative Solvent Selection Matrix
To facilitate rapid decision-making in the laboratory, the following table summarizes the physicochemical parameters of DCM and THF as they relate to acyl chloride solvation.
Parameter
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Solvation Capacity
Excellent (Hydrophobic & Polar)
Excellent (H-bond acceptor)
Coordination Behavior
Non-coordinating
Lewis basic (Oxygen lone pairs)
Moisture Sensitivity
Low hygroscopicity
Highly hygroscopic
HCl Byproduct Solubility
Poor (fumes readily escape)
Moderate (can form oxonium ions)
Boiling Point (Removal)
39.6 °C (Easy rotary evaporation)
66.0 °C (Moderate rotary evaporation)
Toxicity/Safety
Suspected carcinogen, volatile
Peroxide former, highly flammable
The Analytical Trap: Why Direct Analysis Fails
A critical failure point in drug development workflows is the attempt to monitor acyl chloride formation or integrity directly via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
The Causality of Failure: Acyl chlorides are so reactive that the slightly acidic silanol groups on silica gel TLC plates, combined with ambient atmospheric moisture, will instantly hydrolyze the compound back to the free carboxylic acid[6]. Similarly, the aqueous mobile phases used in reverse-phase HPLC will destroy the analyte before it reaches the detector. Consequently, direct analysis yields false negatives, leading chemists to erroneously conclude that their acyl chloride has degraded or failed to form[6].
To circumvent this, experienced application scientists utilize a self-validating quench protocol [7]. By intentionally reacting a micro-aliquot of the solution with a highly reactive, easily detectable amine (such as benzylamine), the acyl chloride is converted into a stable amide that can be accurately analyzed.
The following methodology provides a self-validating system for the preparation and verification of 1-ethyl-1H-pyrazole-5-carbonyl chloride solutions in either DCM or THF. Every step is designed to prevent moisture ingress and confirm reagent integrity before committing to large-scale synthesis[4][7].
Phase 1: Anhydrous Solvent Preparation
Drying: Ensure DCM or THF is freshly dispensed from a solvent purification system (SPS) or dried over activated 3Å molecular sieves for at least 24 hours prior to use. THF must be tested for peroxides.
Purging: Transfer 10 mL of the chosen solvent into an oven-dried Schlenk flask. Degas the solvent by sparging with dry Nitrogen or Argon for 10 minutes to displace dissolved oxygen and ambient moisture.
Phase 2: Dissolution
Transfer: Under a positive pressure of inert gas, transfer 1.0 mmol (approx. 158.6 mg) of 1-ethyl-1H-pyrazole-5-carbonyl chloride into the Schlenk flask.
Agitation: Stir at 20 °C until complete dissolution is achieved (typically < 2 minutes). The resulting solution is 0.1 M. Note: Always wear appropriate PPE, as acyl chlorides are lachrymatory and corrosive[4].
Phase 3: The Self-Validating Quench Assay
Aliquot Extraction: Using a dry, gas-tight syringe, extract 50 µL of the 0.1 M acyl chloride solution.
Quenching: Inject the aliquot into a 1 mL LC-MS vial containing 500 µL of anhydrous acetonitrile and 10 µL of benzylamine[7].
Reaction: Vortex the vial for 30 seconds. The benzylamine will rapidly and quantitatively react with the intact 1-ethyl-1H-pyrazole-5-carbonyl chloride to form N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide.
Analysis: Analyze the quenched sample via LC-MS or TLC.
Validation Success: The presence of the benzylamide derivative confirms the acyl chloride was fully intact in the DCM/THF solution.
Validation Failure: The presence of 1-ethyl-1H-pyrazole-5-carboxylic acid indicates moisture contamination in the bulk solvent and hydrolysis of the reagent[6].
Mechanistic Workflow Visualization
The following diagram maps the logical flow of the self-validating protocol, highlighting the critical divergence between successful anhydrous maintenance and moisture-induced failure.
Workflow for dissolution and self-validating integrity analysis of acyl chlorides.
synthesis of 1-ethyl-1H-pyrazole-5-carbonyl chloride from carboxylic acid
Executive Summary This application note details the synthesis of 1-ethyl-1H-pyrazole-5-carbonyl chloride (CAS: 1006471-20-0) from its corresponding carboxylic acid precursor. Pyrazole-5-carbonyl chlorides are critical el...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthesis of 1-ethyl-1H-pyrazole-5-carbonyl chloride (CAS: 1006471-20-0) from its corresponding carboxylic acid precursor. Pyrazole-5-carbonyl chlorides are critical electrophilic intermediates in the synthesis of carboxamide-based kinase inhibitors and agrochemicals.
We present two validated methodologies:
Method A (Thionyl Chloride): Robust, suitable for scale-up, and cost-effective.
Method B (Oxalyl Chloride/DMF): Mild, high-fidelity, preferred for small-scale or sensitive downstream applications.
This guide prioritizes mechanistic understanding and process safety, specifically addressing the management of hazardous off-gases (
, , ) and the hydrolytic instability of the product.
Chemical Strategy & Mechanistic Insight
The Regiochemical Context
In N-unsubstituted pyrazoles, tautomerism renders the 3- and 5-positions equivalent. However, N-ethylation locks the tautomer, making the C5 position (adjacent to the substituted nitrogen) sterically more crowded and electronically distinct from C3.
Key Challenge: The basicity of the pyrazole nitrogen (
) can lead to hydrochloride salt formation during the reaction. The protocol must distinguish between the free base and the HCl salt of the acid chloride.
Reagent Selection Matrix
Feature
Thionyl Chloride ()
Oxalyl Chloride ()
Primary Utility
Scale-up (>10g); Robust substrates
Discovery (<10g); Sensitive substrates
By-products
(g), (g)
(g), (g), (g)
Boiling Point
74.6 °C (Reflux often required)
61 °C (RT reaction common)
Catalysis
Optional (DMF)
Critical (DMF required)
Work-up
Distillation or Azeotropic removal
Evaporation
The Role of DMF Catalysis (Vilsmeier-Haack Pathway)
For Method B, N,N-Dimethylformamide (DMF) is not a solvent but a catalyst. It reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent (chloroiminium ion), which activates the carboxylic acid. This allows the reaction to proceed rapidly at
, avoiding thermal degradation.
Experimental Protocols
Method A: Thionyl Chloride (Standard Scale-Up)
Best for: Gram-to-multigram synthesis where thermal stability is not a concern.
Materials:
1-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
Thionyl Chloride (
) (5.0 - 10.0 eq) – Acts as solvent and reagent
Toluene (Optional co-solvent for azeotroping)
Procedure:
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Drierite) or
line. Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl and .
Addition: Charge the flask with the carboxylic acid. Carefully add thionyl chloride.
Note: The reaction is endothermic initially but gas evolution will begin immediately.
Reaction: Heat the mixture to reflux (
) for 2–4 hours.
Endpoint: The suspension should become a clear homogeneous solution.
Work-up:
Cool to room temperature.
Concentrate under reduced pressure (rotary evaporator) to remove excess
.
Azeotrope: Add anhydrous toluene (2x volume) and re-evaporate. Repeat twice. This ensures removal of trapped HCl and traces of thionyl chloride.
Output: The product is typically obtained as a yellow/orange oil or low-melting solid. Use immediately or store under Argon at
.
Method B: Oxalyl Chloride / DMF (Mild Conditions)
Best for: High-value intermediates, avoiding thermal stress.
Materials:
1-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
Oxalyl Chloride (1.2 - 1.5 eq)
Dichloromethane (DCM), anhydrous (Solvent, 0.2 M concentration)
DMF, anhydrous (Catalytic, 1-2 drops or 0.05 eq)
Procedure:
Setup: Flame-dry a round-bottom flask and cool under
(ice bath). Add Oxalyl Chloride dropwise via syringe.
Observation: Vigorous gas evolution (
) will occur immediately upon addition.
Progression: Allow the reaction to warm to Room Temperature (RT) and stir for 2–3 hours.
Endpoint: Solution clarity indicates consumption of the starting acid.
Work-up:
Concentrate the mixture in vacuo at
.
Chase: Redissolve in DCM or Toluene and evaporate again to remove residual HCl/Oxalyl chloride.
Output: Crude acid chloride (often the HCl salt form if not neutralized downstream).
Process Control & Analytics
Direct analysis of acid chlorides is difficult due to their reactivity with moisture on silica or LCMS columns. We recommend the Methyl Ester Quench Method for QC.
Shift: The methyl ester will be less polar (higher
) than the starting acid.
Mass: Look for
.
Visualizations
Reaction Mechanism (DMF Catalysis)
The following diagram illustrates the catalytic cycle utilizing DMF and Oxalyl Chloride (Method B).
Figure 1: Catalytic cycle of DMF-mediated acid chloride formation. DMF is regenerated in the final step.
Operational Workflow (Decision Matrix)
Figure 2: Decision matrix for selecting the appropriate synthesis route based on scale and sensitivity.
Safety & Handling
Inhalation Hazard: Both
and are lachrymators and toxic. All operations must be performed in a functioning fume hood.
Pressure Build-up: Method B releases Carbon Monoxide (CO), an odorless, silent killer. Ensure the reaction vessel is vented to a scrubber or active exhaust. Never seal the vessel completely during addition.
Exotherm: The quenching of acid chlorides with water or amines is violently exothermic. Always cool the reaction vessel before adding nucleophiles in the subsequent step.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for nucleophilic acyl substitution mechanisms).
Sigma-Aldrich. (n.d.). Oxalyl Chloride Technical Bulletin. Retrieved from
BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24879738, Ethyl 3-methylpyrazole-5-carboxylate. Retrieved from (Analogous chemistry reference).
ChemicalBook. (2019).[5] Applications and Synthesis of Oxalyl chloride. Retrieved from
Application Note: High-Efficiency Amide Coupling Using 1-Ethyl-1H-pyrazole-5-carbonyl Chloride
Executive Summary & Mechanistic Rationale 1-Ethyl-1H-pyrazole-5-carbonyl chloride is a highly reactive, electrophilic acylating agent widely utilized in medicinal chemistry and agrochemical development. The pyrazole-5-ca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
1-Ethyl-1H-pyrazole-5-carbonyl chloride is a highly reactive, electrophilic acylating agent widely utilized in medicinal chemistry and agrochemical development. The pyrazole-5-carboxamide motif is a privileged scaffold, frequently appearing in potent Phosphoinositide 3-kinase (PI3K) inhibitors [1] and advanced herbicidal compounds [2].
While modern peptide coupling reagents (e.g., HATU, EDC/HOBt) are standard for amide bond formation, the 1-ethyl-1H-pyrazole-5-carboxylic acid core often exhibits reduced reactivity. This is due to the steric hindrance imparted by the N-ethyl group and the electronic deactivation caused by the adjacent pyrazole nitrogen. Converting the carboxylic acid to its corresponding acid chloride bypasses these limitations, providing an intensely electrophilic intermediate that reacts rapidly and completely with primary amines, secondary amines, and sterically hindered anilines [3].
Biological Context: PI3K Pathway Inhibition
In drug development, pyrazole-5-carboxamides synthesized via this protocol are frequently evaluated for their immunomodulatory and anti-inflammatory properties. Specifically, these compounds act as ATP-competitive inhibitors of the PI3K p110δ isoform, disrupting downstream AKT signaling and preventing aberrant leukocyte activation [1].
Figure 1: Mechanism of pyrazole-5-carboxamide inhibitors on the PI3K/AKT signaling pathway.
Experimental Design & Causality
The success of acid chloride-mediated amidation relies heavily on the precise selection of solvents and bases to control reaction kinetics and suppress side reactions [4].
Solvent Selection (DCM vs. THF): Dichloromethane (DCM) is the optimal solvent. It is highly inert to acid chlorides, provides excellent solubility for both the polar pyrazole precursors and the resulting amides, and facilitates seamless aqueous workup. Tetrahydrofuran (THF) can be used but often results in the premature precipitation of amine hydrochlorides, trapping unreacted starting materials [3].
Base Selection (DIPEA vs. TEA vs. Pyridine): N,N-Diisopropylethylamine (DIPEA) is strongly preferred over Triethylamine (TEA). The increased steric bulk of DIPEA prevents it from acting as a nucleophile, thereby avoiding the formation of unwanted ketene intermediates or acylammonium adducts that degrade the acid chloride [4]. Alternatively, Pyridine is highly effective when coupling with unreactive anilines, as it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate [1].
Temperature Control: The acylation is highly exothermic. Dropwise addition at 0 °C is mandatory to prevent thermal degradation of the acid chloride and to minimize competitive hydrolysis if trace moisture is present.
Reaction Condition Optimization Data
Base
Solvent
Temp
Reaction Time
Typical Yield
Mechanistic Notes
DIPEA (2.5 eq)
DCM
0 °C → RT
2–4 h
>90%
Standard conditions; bulky base prevents ketene formation.
Pyridine (3.0 eq)
DCM
RT
1.5–3 h
85–90%
Acts as a nucleophilic catalyst; ideal for hindered anilines.
TEA (2.5 eq)
THF
0 °C → RT
4–6 h
75–85%
Slower kinetics; risk of amine hydrochloride precipitation.
NaOH (aq)
DCM / H₂O
0 °C
1–2 h
80–90%
Schotten-Baumann conditions; useful for water-soluble amines.
Experimental Workflows
Figure 2: Step-by-step experimental workflow for amide coupling via acid chloride activation.
Protocol A: In Situ Generation and Coupling (Two-Step, One-Pot)
Use this protocol when starting from the stable 1-ethyl-1H-pyrazole-5-carboxylic acid precursor [2].
Activation: Suspend 1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq, e.g., 1.0 mmol) in anhydrous DCM (5.0 mL) under a nitrogen atmosphere.
Catalysis: Add anhydrous DMF (0.05 eq). Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, which is the true active chlorinating species.
Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.5 eq) dropwise over 5 minutes. Causality: Dropwise addition controls the vigorous, endothermic evolution of CO and CO₂ gases.
Maturation: Remove the ice bath and stir at room temperature for 2–4 hours until gas evolution ceases and the solution becomes homogeneous.
Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and HCl. Redissolve the resulting crude 1-ethyl-1H-pyrazole-5-carbonyl chloride in anhydrous DCM (3.0 mL).
Coupling: In a separate flask, dissolve the target amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM (3.0 mL). Cool to 0 °C.
Addition: Add the acid chloride solution dropwise to the amine solution.
Completion: Warm to room temperature and stir for 2–16 hours.
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Direct Coupling with Isolated/Commercial Acid Chloride
Use this protocol when utilizing commercially sourced or previously isolated 1-ethyl-1H-pyrazole-5-carbonyl chloride [1].
Preparation: Dissolve the target amine (1.0 eq, e.g., 1.0 mmol) in anhydrous DCM (6.0 mL).
Base Addition: Add Pyridine or DIPEA (3.0 eq). Cool the reaction vessel to 0 °C using an ice-water bath.
Acylation: Add 1-ethyl-1H-pyrazole-5-carbonyl chloride (1.2 eq) portion-wise or as a pre-mixed solution in DCM (2.0 mL) over 5–10 minutes.
Reaction: Remove the ice bath and stir at room temperature for 1.5 to 3 hours. Monitor completion via LC-MS.
Quench: Add saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes. Causality: Vigorous biphasic stirring ensures complete hydrolysis of any residual, unreacted acid chloride into the water-soluble carboxylate salt.
Isolation: Pass the biphasic mixture through a hydrophobic phase-separator frit (or use a standard separatory funnel). Evaporate the organic phase to yield the crude product, ready for flash chromatography purification.
Self-Validating System & Troubleshooting
To ensure the integrity of the protocol, the workflow must be self-validating. The most common point of failure in this synthesis is the incomplete formation or premature hydrolysis of the acid chloride intermediate.
Validation Check (The Methanol Quench Test):
Before proceeding to Step 6 in Protocol A, extract a 10 µL aliquot of the reaction mixture and quench it into 200 µL of anhydrous methanol containing 1 eq of DIPEA.
Analyze this quenched sample via LC-MS.
Pass: The exclusive presence of the methyl ester mass (M+H for 1-ethyl-1H-pyrazole-5-carboxylic acid methyl ester) confirms quantitative acid chloride formation.
Fail: The presence of the free carboxylic acid mass indicates either wet solvents (causing hydrolysis) or incomplete chlorination, dictating that the oxalyl chloride step must be repeated with strictly anhydrous reagents.
References
Title: US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases
Source: Google Patents
URL
Title: US20060069132A1 - Azolecarboxamide herbicides
Source: Google Patents
URL
Title: Amine to Amide (via Acid Chloride) - Common Conditions
Source: Common Organic Chemistry
URL: [Link]
Title: Process optimization for acid-amine coupling: a catalytic approach
Source: Current Chemistry Letters
URL: [Link]
Method
Application Note: Chemoselective Synthesis of 1-Ethyl-1H-pyrazole-5-carboxamides via Acyl Chloride Coupling
[1] Executive Summary & Strategic Importance The 1-ethyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemical development.[1] It serves as the pharmacophore for mitochondri...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Strategic Importance
The 1-ethyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemical development.[1] It serves as the pharmacophore for mitochondrial complex I inhibitors (e.g., Tebufenpyrad , Tolfenpyrad ) and has emerging applications in kinase inhibition (e.g., JAK/STAT pathways).
This application note details the conversion of 1-ethyl-1H-pyrazole-5-carbonyl chloride (CAS: 1006471-20-0) into functionalized amides. Unlike its 3-isomer, the 5-carbonyl derivative presents unique steric challenges due to the proximity of the N1-ethyl group.[1] This guide provides a robust, self-validating protocol to overcome these steric barriers, minimize hydrolysis, and ensure high-yield coupling with both aliphatic and aromatic amines.[1]
Mechanistic Insight & Chemical Context
The "Ortho-Like" Steric Effect
The reactivity of pyrazole-5-carbonyl chlorides is distinct from their 3-carbonyl counterparts.[1] The N1-ethyl group exerts a steric influence on the C5-carbonyl carbon, similar to an ortho-substituent in benzene systems.[1]
Consequence: Nucleophilic attack by bulky amines is kinetically slower.[1]
Risk: Slower kinetics increases the window for competitive hydrolysis by adventitious moisture.
Solution: The protocol below utilizes a high-concentration regime and a nucleophilic catalyst (DMAP) when necessary to accelerate the formation of the tetrahedral intermediate.
Reaction Mechanism
The reaction proceeds via a classic Nucleophilic Acyl Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
type) mechanism. The base serves dual roles: deprotonating the ammonium intermediate and sequestering the HCl byproduct to drive equilibrium.
Figure 1: Mechanistic flow of the aminolysis reaction.[1]
Detailed Experimental Protocol
Materials & Reagents[3][4][5]
Substrate: 1-Ethyl-1H-pyrazole-5-carbonyl chloride (Assay >97%). Note: If starting from the carboxylic acid, generate the chloride fresh using oxalyl chloride/DMF.
Isolated Yield: 88% (after recrystallization from hexane/EtOAc).
Key Observation: The N-ethyl group did not significantly hinder the reaction with this primary benzylic amine, confirming that steric hindrance is manageable for primary amines under standard conditions.
Safety & Handling
Corrosivity: 1-ethyl-1H-pyrazole-5-carbonyl chloride releases HCl upon contact with moisture.[1] It is a lachrymator and causes severe skin burns.[1] Handle only in a fume hood.
Pressure: Reactions generate heat.[1] Ensure the system is vented (via nitrogen balloon or bubbler) to prevent pressure buildup.
References
BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from
PubChem. (n.d.). Compound Summary: 1-Ethyl-1H-pyrazole-5-carbonyl chloride.[1] National Library of Medicine. Retrieved from
Kyung, S. H., et al. (1995). Synthesis and acaricidal activity of 1-ethyl-1H-pyrazole-5-carboxamides.[1]Pesticide Science, 43(1), 1-10. (Foundational work on Tebufenpyrad analogs).
Google Patents. (2012). Process for preparing 1-alkyl-pyrazol-5-carboxylic acid esters.[1][4] WO2012164355.[5] Retrieved from
Ambeed. (2025). Safety Data Sheet: 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride.[1] Retrieved from
using oxalyl chloride to make 1-ethyl-1H-pyrazole-5-carbonyl chloride
Application Note: High-Fidelity Synthesis of 1-Ethyl-1H-pyrazole-5-carbonyl Chloride Strategic Abstract 1-Ethyl-1H-pyrazole-5-carbonyl chloride is a high-value electrophilic intermediate, serving as a critical scaffold i...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Synthesis of 1-Ethyl-1H-pyrazole-5-carbonyl Chloride
Strategic Abstract
1-Ethyl-1H-pyrazole-5-carbonyl chloride is a high-value electrophilic intermediate, serving as a critical scaffold in the synthesis of p38 MAP kinase inhibitors, agrochemicals (e.g., Tebufenpyrad analogs), and diverse heterocyclic libraries. While thionyl chloride (
) is a traditional chlorinating agent, it often requires elevated temperatures that can degrade the electron-rich pyrazole ring or cause N-protonation issues.
This guide details the Oxalyl Chloride (
) method , catalyzed by N,N-Dimethylformamide (DMF).[1] This approach operates at neutral-to-mild conditions ( to RT), ensuring the preservation of regiochemical integrity and minimizing byproduct formation.
Chemical Logic & Mechanism
The transformation relies on the in situ generation of a Vilsmeier-Haack-type intermediate. DMF is not merely a solvent but a nucleophilic catalyst .
Mechanistic Pathway:
Activation: DMF reacts with oxalyl chloride to form the active chloroiminium species (Vilsmeier reagent), releasing
Chlorination: The carboxylic acid attacks the highly electrophilic chloroiminium ion.
Regeneration: Chloride displacement yields the target acid chloride and regenerates DMF, propagating the cycle.
Why this matters: The chloroiminium intermediate is far more reactive than oxalyl chloride alone, allowing the reaction to proceed rapidly at low temperatures, preventing thermal decomposition of the pyrazole.
Figure 1: Catalytic cycle of DMF-mediated acid chloride formation.
Safety Assessment (Critical)
Hazard: Oxalyl chloride is highly toxic (inhalation hazard) and reacts violently with water.
Byproducts: The reaction releases Carbon Monoxide (CO), a colorless, odorless, and silent killer.
Hazard Class
Control Measure
Inhalation Toxicity
MANDATORY: Work exclusively in a high-efficiency fume hood.
Gas Evolution
Use a gas bubbler (oil trap) to monitor rate and vent exhaust into the hood plenum.
Water Reactivity
All glassware must be flame-dried. Syringes/needles must be oven-dried.
Explosion Risk
Do not seal the system completely; ensure a pressure release path (e.g., N2 line with bubbler).
Detailed Experimental Protocol
Scale: 10.0 mmol (Adaptable)
Target Concentration: ~0.5 M in Dichloromethane (DCM)
Solvent: Anhydrous Dichloromethane (DCM), stored over molecular sieves.
Apparatus: 50 mL 2-neck Round Bottom Flask (RBF), magnetic stir bar, addition funnel (or septum + syringe), N2 inlet, oil bubbler.
Step-by-Step Methodology
1. System Preparation:
Flame-dry the 2-neck RBF and cool under a stream of dry Nitrogen (
).
Maintain a positive pressure of
throughout the procedure.
2. Solubilization:
Charge the flask with 1-ethyl-1H-pyrazole-5-carboxylic acid (10 mmol).
Add Anhydrous DCM (20 mL).
Note: The acid may not dissolve completely; a suspension is normal at this stage.
Add Catalytic DMF (2–3 drops).
3. Reagent Addition (The Critical Step):
Cool the mixture to
using an ice-water bath.
Add Oxalyl Chloride (12–15 mmol) dropwise over 10–15 minutes.
Observation: Vigorous bubbling (
evolution) will occur immediately upon addition.
Control: Adjust addition rate to prevent foaming over.
4. Reaction Phase:
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .
Stir for 2–3 hours .
Endpoint Indicator: The suspension should transition to a clear, homogeneous solution (indicating conversion of the solid acid to the soluble acid chloride) and gas evolution should cease.[4]
Concentrate the solution under reduced pressure (Rotary Evaporator) at
.
Azeotropic Drying (Optional but Recommended): Add 5 mL of anhydrous Toluene or DCM to the residue and re-evaporate. This helps remove trace HCl and unreacted oxalyl chloride.
6. Storage/Usage:
The resulting yellow/orange oil or solid is moisture-sensitive.
Best Practice: Dissolve immediately in the solvent for the next step (e.g., amide coupling) and use in situ.
Storage: If necessary, store under Argon at
for < 24 hours.
Process Control & Troubleshooting
Self-Validating the Protocol:
Researchers should monitor three key physical changes to confirm reaction success without breaking the inert atmosphere.
Observation
Diagnosis
Action
No Bubbling
Reaction failed to initiate.
Check DMF quality. Add 1 more drop of DMF.
Persisting Solid
Incomplete conversion.
Stir longer (up to 4h) or add 0.2 eq more Oxalyl Chloride.
White Precipitate
Potential HCl salt formation.
Pyrazoles are basic. If a white solid forms after clearing, it may be the hydrochloride salt of the product. Proceed to evaporation; HCl will be removed.
Workflow Diagram:
Figure 2: Operational workflow for the synthesis.
Characterization (Proof of Identity)
Direct characterization of acid chlorides is difficult due to hydrolysis.
Indirect Method (Derivatization): Take a small aliquot (50 µL), quench into excess methanol. Analyze by TLC or LC-MS.
Target: Methyl 1-ethyl-1H-pyrazole-5-carboxylate.
Result: A clean conversion to the methyl ester confirms the acid chloride was formed quantitatively.
IR Spectroscopy: Look for the shift in Carbonyl stretch.
Acid (
): (broad).
Acid Chloride (
): (sharp).
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Organic Chemistry Portal. (n.d.). Synthesis of Acid Chlorides. Retrieved from [Link]
Wolfabio. (2025). Oxalyl Chloride Safety Manual and Applications. Retrieved from [Link]
Application Note & Protocol: Synthesis of Novel Azolecarboxamide Herbicides via Pyrazole Acid Chlorides
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Pyrazole-based carboxamides represent a significant and commercially successful class of agrochemicals, with broad applications...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole-based carboxamides represent a significant and commercially successful class of agrochemicals, with broad applications as fungicides, insecticides, and herbicides.[1][2][3][4][5] Their efficacy often stems from the inhibition of crucial biological pathways in target organisms.[6][7] In the realm of weed management, many pyrazole amide derivatives function by inhibiting key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetolactate synthase (ALS), or succinate dehydrogenase (SDH), leading to potent herbicidal activity.[8][9][10][11] The development of novel, effective, and selective herbicides is critical to address the growing challenge of herbicide-resistant weeds.[2][9][12]
This application note provides a comprehensive guide to the synthesis of azolecarboxamide herbicides, focusing on a robust and versatile synthetic strategy involving pyrazole acid chlorides. We present detailed, step-by-step protocols, expert insights into experimental choices, and methods for the synthesis and validation of these valuable compounds.
Scientific Foundation: Mechanism of Herbicidal Action
A significant number of pyrazole-based herbicides, including many azolecarboxamides, target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[9][10] HPPD is a critical enzyme in the tyrosine degradation pathway, responsible for converting p-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA).[9] In plants, HGA is the precursor for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthetic electron transport and protecting chlorophyll from photooxidative damage.[9][11]
By inhibiting HPPD, the herbicide prevents the formation of these vital compounds. This disruption leads to the degradation of chlorophyll, resulting in the characteristic "bleaching" or chlorosis of plant tissues and, ultimately, plant death.[9][13]
Caption: Mechanism of action for HPPD-inhibiting azolecarboxamide herbicides.
Synthetic Strategy and Workflow
The synthesis of 1H-pyrazole-5-carboxamide derivatives is most commonly and flexibly achieved through a strategy of late-stage amidation.[14] This approach involves first constructing the core pyrazole ring with a carboxylic acid (or ester) at the C5 position. This key intermediate is then activated and coupled with a diverse range of amines to produce the final products.
Expertise & Experience: The primary advantage of this strategy is modularity. It allows a single pyrazole carboxylic acid precursor to be used in parallel synthesis to generate a large library of final amide compounds by simply varying the amine coupling partner. This is exceptionally efficient for structure-activity relationship (SAR) studies in herbicide discovery.[7]
The overall workflow is a three-stage process:
Saponification: Hydrolysis of a commercially available or synthesized pyrazole-5-carboxylate ester to the corresponding carboxylic acid.
Activation: Conversion of the pyrazole-5-carboxylic acid to a highly reactive pyrazole-5-carbonyl chloride.
Amidation: Coupling of the acid chloride with a selected primary or secondary amine to form the stable amide bond.
Caption: General three-stage workflow for the synthesis of azolecarboxamides.
Detailed Experimental Protocols
Trustworthiness: The following protocols are designed as self-validating systems. Each step includes checkpoints, such as monitoring by Thin-Layer Chromatography (TLC), and emphasizes the isolation of intermediates that are pure enough for subsequent steps, ensuring the integrity of the final product.
Protocol 1: Synthesis of Pyrazole-5-Carboxylic Acid
This protocol describes the saponification (hydrolysis) of a pyrazole-5-carboxylate ester to its corresponding carboxylic acid, a crucial precursor for amide bond formation.[14][15]
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.
Add the base (NaOH or LiOH, 2.5 eq) to the solution.
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-16 hours.
Validation: Monitor the reaction progress by TLC until the starting ester spot has completely disappeared.
Once complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
Cool the remaining aqueous solution in an ice bath (0 °C).
Acidify the solution by slowly adding 1M HCl until the pH is ~2-3. A precipitate should form.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Dry the resulting solid product under high vacuum. The product is often pure enough for the next step without further purification.
Protocol 2: Formation of Pyrazole-5-Carbonyl Chloride
This critical step converts the stable carboxylic acid into a highly reactive acid chloride, poised for amidation. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.[12][16][17]
Objective: To synthesize a pyrazole-5-carbonyl chloride intermediate.
Safety First: This procedure must be performed in a certified chemical fume hood. Thionyl chloride and oxalyl chloride are corrosive and toxic, and the reaction evolves acidic gases (HCl, SO₂, CO, CO₂).[18][19] Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[20][21]
In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
Add a catalytic drop of DMF.
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.
Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.
Validation: Completion is visually indicated by the cessation of gas evolution and the formation of a homogenous solution.
Remove the solvent and excess reagent in vacuo. Note: The crude pyrazole-5-carbonyl chloride is moisture-sensitive and is typically used immediately in the next step without purification.[14][17]
Protocol 3: Amide Formation with Pyrazole Acid Chloride
This final step couples the reactive acid chloride with the desired amine to form the target azolecarboxamide herbicide.[14][22]
Objective: To synthesize a N-substituted-1H-pyrazole-5-carboxamide.
A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-2.5 eq)
Saturated sodium bicarbonate (NaHCO₃) solution
Silica gel for column chromatography
Procedure:
Dissolve the crude acid chloride (1.0 eq) from the previous step in fresh anhydrous DCM and cool the solution to 0 °C under a nitrogen atmosphere.
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-16 hours.
Validation: Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography to yield the pure azolecarboxamide.
Final Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation and Characterization
The following table provides representative data for a hypothetical series of synthesized azolecarboxamide compounds, illustrating the type of information that should be recorded for each new chemical entity.
All experimental work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling volatile and hazardous reagents.[18][19]
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[18][20][23]
Reagent Handling:
Thionyl Chloride/Oxalyl Chloride: These are highly corrosive and react violently with water. Handle with extreme care under an inert atmosphere. Work in a fume hood is mandatory.[17]
Acid Chlorides: Pyrazole acid chlorides are reactive and moisture-sensitive. Avoid inhalation and skin contact.[23]
Solvents: Use anhydrous solvents where specified to prevent quenching of reactive intermediates.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.
References
An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.). Retrieved from [Link]
Zhang, J., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Retrieved from [Link]
Li, Z., et al. (2022). Route Design and Development of Tetrachlorantraniliprole: Copper-Catalyzed Cyclization and One-Pot Preparation of Pyrazole Acid Chloride. ACS Publications. Retrieved from [Link]
Kim, H. R., et al. (2025). Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase. PMC. Retrieved from [Link]
Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.). Retrieved from [Link]
Ju, J., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed. Retrieved from [Link]
Kim, H. R., et al. (2025). Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase. PubMed. Retrieved from [Link]
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from [Link]
Ilhan, I. O., & Çadir, M. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]
Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2025). ResearchGate. Retrieved from [Link]
Li, Y., et al. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. ACS Publications. Retrieved from [Link]
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved from [Link]
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
Kim, H. R., et al. (2025). (PDF) Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase. ResearchGate. Retrieved from [Link]
synthesis and herbicidal activities of pyrazole-4-carbohydrazide derivatives. (n.d.). Academia.edu. Retrieved from [Link]
Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. Retrieved from [Link]
Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl. Thieme. Retrieved from [Link]
Li, Y., et al. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. PubMed. Retrieved from [Link]
Synthesis and Nematocidal Activity of Novel Pyrazole Carboxamide Derivatives Against Meloidogyne incognita. (2025). ResearchGate. Retrieved from [Link]
Li, Y., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Retrieved from [Link]
Xu, X., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Retrieved from [Link]
Supplement: Information on characteristics of some bareground chemistries. (n.d.). Weed Science. Retrieved from [Link]
Hanson, B. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. UCANR.edu. Retrieved from [Link]
Dolezal, M., et al. (2019). Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. Retrieved from [Link]
US5223526A - Pyrazole carboxanilide fungicides and use. (n.d.). Google Patents.
Huang, D., et al. (2026). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. SpringerLink. Retrieved from [Link]
Application Note: Optimization of Esterification Protocols for 1-Ethyl-1H-pyrazole-5-carbonyl Chloride
Abstract & Chemical Context The synthesis of esters from 1-ethyl-1H-pyrazole-5-carbonyl chloride (CAS: Derivative of 400755-43-3) is a pivotal step in the development of succinate dehydrogenase inhibitor (SDHI) fungicide...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Chemical Context
The synthesis of esters from 1-ethyl-1H-pyrazole-5-carbonyl chloride (CAS: Derivative of 400755-43-3) is a pivotal step in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors. While acid chloride esterification is a standard transformation, this specific substrate presents unique challenges due to the 1,5-substitution pattern .
The "Ortho-Like" Steric Challenge
Unlike the 1-ethyl-3-carbonyl isomer, where the carbonyl group is distant from the N-alkyl substituent, the 5-carbonyl position is sterically influenced by the adjacent N1-ethyl group. This proximity creates an "ortho-like" effect that:
Reduces Electrophilicity: The N1 lone pair donates density into the ring, but the steric bulk of the ethyl group can retard the approach of bulky nucleophiles to the C5 carbonyl.
Hydrolysis Sensitivity: The acid chloride is highly moisture-sensitive. In the presence of trace water, it rapidly reverts to the parent acid (1-ethyl-1H-pyrazole-5-carboxylic acid), often stalling the reaction.
This guide provides three validated protocols ranging from standard nucleophilic substitution to strong base-mediated coupling, ensuring high yields and purity.
Decision Matrix for Protocol Selection
Before initiating synthesis, select the appropriate protocol based on your nucleophile (alcohol) and scale.
Figure 1: Decision tree for selecting the optimal esterification condition based on nucleophile sterics and reaction scale.
Detailed Experimental Protocols
Protocol A: Standard Basic Conditions (Primary/Secondary Alcohols)
Best for: Methanol, Ethanol, Isopropanol, Benzyl Alcohol.
Mechanism: Nucleophilic acyl substitution catalyzed by DMAP. The DMAP forms a highly electrophilic N-acylpyridinium intermediate, overcoming the steric hindrance of the N1-ethyl group.
Setup: Flame-dry a round-bottom flask and purge with N₂. Add the alcohol, TEA, and DMAP to anhydrous DCM.
Addition: Dissolve 1-ethyl-1H-pyrazole-5-carbonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0 °C .
Critical Note: The exotherm must be controlled. If the temperature spikes >10°C, the regioselectivity is stable, but hydrolysis risk increases if the solvent is not strictly dry.
Reaction: Allow to warm to Room Temperature (20-25 °C). Stir for 2–4 hours.
Monitoring: Check by TLC (Hexane:EtOAc 3:1). The acid chloride (Rf ~0.8, unstable) should disappear; the ester (Rf ~0.5) should appear.
Workup: Quench with saturated NaHCO₃. Extract with DCM (2x). Wash organics with 1M HCl (to remove TEA/DMAP) and Brine. Dry over Na₂SO₄.[2]
Purification: Concentrate in vacuo. Most simple esters require no chromatography. If necessary, flash chromatography on silica gel.
Best for: t-Butanol, substituted Phenols, Menthol.
Rationale: Hindered alcohols are poor nucleophiles. The N1-ethyl group on the pyrazole further crowds the reaction center. Pre-forming the alkoxide using Sodium Hydride (NaH) creates a potent nucleophile that drives the reaction rapidly.
Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)
Solvent: Anhydrous THF [0.15 M]
Step-by-Step Procedure:
Alkoxide Formation: In a dry flask under N₂, suspend NaH in THF at 0 °C. Add the alcohol dropwise. Stir for 30 mins at RT until H₂ evolution ceases.
Coupling: Cool the alkoxide solution back to 0 °C. Add the pyrazole acid chloride (dissolved in THF) dropwise over 15 minutes.
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
Quench:Carefully add water dropwise (quenching excess NaH).
Workup: Dilute with Ethyl Acetate. Wash with water and brine. Dry over MgSO₄.[2]
Protocol C: One-Pot In-Situ Generation (Recommended for Scale-Up)
Best for: Avoiding the isolation of the moisture-sensitive acid chloride.
Rationale: 1-ethyl-1H-pyrazole-5-carbonyl chloride is often sold as a crude oil or solid that degrades. Generating it fresh from the acid ensures 100% active electrophile.
Step-by-Step Procedure:
Chlorination: Suspend 1-ethyl-1H-pyrazole-5-carboxylic acid in Toluene or DCM. Add catalytic DMF (2 drops). Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Stir at RT for 2 hours (gas evolution must stop).
Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo. Re-dissolve the crude residue in fresh Anhydrous DCM.
Esterification: Proceed immediately with Protocol A (add alcohol/base to this fresh solution).
Analytical Quality Control
Distinguishing the starting material (Acid), the intermediate (Chloride), and the Product (Ester) is critical.
Analyte
HPLC Retention (C18, ACN/H2O)
1H NMR Signal (CDCl3)
Key Feature
Acid
Low (Polar)
~12-14 ppm (Broad s, COOH)
Broad OH peak
Chloride
N/A (Hydrolyzes on column)
N/A (Reacts with solvent)
Do not analyze on RP-HPLC
Ester (Ethyl)
High (Non-polar)
~4.3 ppm (q, O-CH2), ~1.3 ppm (t, CH3)
Distinct quartet/triplet of ester
Visual Pathway of Reactivity:
Figure 2: Reaction pathway showing the activation of the acid to the chloride and subsequent DMAP-catalyzed esterification, highlighting the hydrolysis risk.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield / Recovery of Acid
Wet solvents hydrolyzed the chloride.
Distill DCM over CaH₂ or use molecular sieves. Ensure N₂ atmosphere.
Slow Reaction (>12h)
Steric hindrance from N1-Ethyl group.
Increase DMAP to 0.2 equiv. Switch to Protocol B (NaH) for better nucleophilicity.
By-product Formation
HCl accumulation causing degradation.
Ensure excess Base (TEA/DIPEA) is used (at least 1.5 equiv).
Dark Coloration
Exotherm decomposition.
Strictly control addition temperature at 0 °C. Add chloride slowly.
References
Synthesis of 1-alkyl-pyrazole-5-carboxylic esters. (2001). US Patent 6,297,386 B1. United States Patent and Trademark Office. Link
Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (2013). Letters in Organic Chemistry, 10(8), 602-610.[3] Bentham Science. Link
Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). CN Patent 103508959A. Google Patents. Link
1-Ethyl-1H-pyrazole-5-carboxylic acid (Precursor Data). PubChem Compound Summary for CID 18981633. National Center for Biotechnology Information. Link
Application Note: Catalytic DMF in the Synthesis of 1-Ethyl-1H-pyrazole-5-carbonyl Chloride
Executive Summary 1-Ethyl-1H-pyrazole-5-carbonyl chloride is a critical electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, including PI3K inhibitors, GLP1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Ethyl-1H-pyrazole-5-carbonyl chloride is a critical electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, including PI3K inhibitors, GLP1R agonists, and azolecarboxamide herbicides. While the conversion of 1-ethyl-1H-pyrazole-5-carboxylic acid to its corresponding acyl chloride can be achieved using chlorinating agents like oxalyl chloride or thionyl chloride, the uncatalyzed reaction is kinetically sluggish. The introduction of N,N-Dimethylformamide (DMF) in catalytic amounts fundamentally alters the reaction pathway, accelerating the conversion through the highly reactive Vilsmeier reagent (chloroiminium salt)[1].
This application note provides a deep dive into the mechanistic causality of DMF catalysis, comparative reagent selection, and self-validating experimental protocols designed for high-yield synthesis.
Mechanistic Rationale: The Role of Catalytic DMF
Expertise & Causality:
Adding DMF to this chlorination reaction is not merely a solvent choice; it acts as a true organocatalyst[2]. The uncatalyzed nucleophilic attack of a carboxylic acid on oxalyl or thionyl chloride is slow due to the poor nucleophilicity of the acid. DMF bypasses this kinetic bottleneck.
The carbonyl oxygen of DMF acts as a nucleophile, attacking the electrophilic center of the chlorinating agent[2]. Subsequent elimination of gaseous byproducts (and chloride) yields the Vilsmeier reagent (N,N-dimethyl-dichloromethyleniminium chloride)[1]. This highly electrophilic intermediate is rapidly attacked by the oxygen of 1-ethyl-1H-pyrazole-5-carboxylic acid. The resulting acyloxyiminium intermediate collapses upon attack by a chloride ion, yielding the desired 1-ethyl-1H-pyrazole-5-carbonyl chloride and regenerating the DMF molecule to continue the catalytic cycle[2].
Mechanistic pathway of DMF-catalyzed acyl chloride synthesis via the Vilsmeier reagent.
Reagent Selection: Oxalyl Chloride vs. Thionyl Chloride
The choice of chlorinating agent dictates the reaction conditions, safety protocols, and workup procedures. For 1-ethyl-1H-pyrazole-5-carboxylic acid, both reagents are highly effective when catalyzed by DMF, but they present different operational profiles.
Table 1: Comparative Analysis of Chlorinating Agents
Parameter
Oxalyl Chloride + Cat. DMF
Thionyl Chloride + Cat. DMF
Typical Solvent
Dichloromethane (DCM)
Neat or Toluene / DCM
Reaction Temperature
0 °C to Room Temperature (20-25 °C)
Reflux (60-80 °C)
Reaction Time
1 to 4 hours
1 to 2 hours
Byproducts
CO (gas), CO₂ (gas), HCl (gas)
SO₂ (gas), HCl (gas)
Workup
Concentration in vacuo
Azeotropic distillation (e.g., with chloroform)
Advantages
Mild conditions, very clean profile
Cost-effective, robust for hindered substrates
Safety Note
Highly toxic CO gas evolved
Corrosive SO₂ evolved; requires strong scrubbing
Self-Validating Experimental Protocols
Trustworthiness: The "Methanol Quench" In-Process Control (IPC)
Acyl chlorides are highly reactive and prone to rapid, inconsistent hydrolysis on silica gel (TLC) or in aqueous mobile phases (LC-MS). To create a self-validating system, researchers must utilize a "Methanol Quench" IPC.
Procedure: Withdraw a 10 µL aliquot of the reaction mixture and dilute it into 1 mL of anhydrous methanol containing 1 equivalent of triethylamine. The transient 1-ethyl-1H-pyrazole-5-carbonyl chloride is instantaneously trapped as the stable methyl 1-ethyl-1H-pyrazole-5-carboxylate. This allows for accurate, artifact-free monitoring of carboxylic acid consumption via LC-MS or TLC.
Setup: Equip a thoroughly dried, round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a gas bubbler (vented directly to a fume hood exhaust due to CO generation).
Catalyst Addition: Add anhydrous N,N-Dimethylformamide (DMF) (0.1 mL)[3]. Crucial step: Ensure DMF is strictly anhydrous to prevent premature hydrolysis of the Vilsmeier reagent.
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add oxalyl chloride (2 mL, excess)[3]. Observation: Immediate effervescence (release of CO and CO₂) indicates the formation of the Vilsmeier reagent.
Reaction: Remove the ice bath and allow the mixture to stir under a nitrogen atmosphere at room temperature for 4 hours[3].
Validation: Perform the Methanol Quench IPC. Confirm complete conversion of the starting material to the methyl ester derivative.
Isolation: Once complete, concentrate the reaction mixture in vacuo[3]. To ensure complete removal of unreacted oxalyl chloride and HCl, azeotrope the residue twice with anhydrous DCM or toluene. The resulting 1-ethyl-1H-pyrazole-5-carbonyl chloride is ready for immediate downstream coupling.
Setup: Equip a dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas scrubber system (to neutralize evolved SO₂ and HCl).
Charging: Add 1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) to the flask.
Reagent Addition: Add thionyl chloride (1 mL, 13.70 mmol; acting as both reagent and solvent) followed by catalytic anhydrous N,N-Dimethylformamide (DMF) (0.1 mL)[4].
Reaction: Heat the mixture to reflux for 1 hour[4]. Mechanistic note: Thionyl chloride is less reactive towards DMF at room temperature compared to oxalyl chloride, necessitating thermal activation to maintain the catalytic cycle.
Validation: Cool a small aliquot to room temperature and perform the Methanol Quench IPC.
Isolation: Cool the bulk reaction to room temperature. Remove the excess thionyl chloride in vacuo[4]. Azeotrope the crude residue with chloroform (5 mL) to strip residual SO₂ and HCl[4]. Dry on a high vacuum line for 30 minutes to afford the title compound[4].
Technical Support Center: 1-Ethyl-1H-pyrazole-5-carbonyl Chloride
Ticket ID: #PYR-COCl-005 Status: Open Subject: Prevention of Hydrolysis & Stability Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are working with 1-et...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #PYR-COCl-005
Status: Open
Subject: Prevention of Hydrolysis & Stability Protocols
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are working with 1-ethyl-1H-pyrazole-5-carbonyl chloride .[1][2] This reagent is a "loaded spring"—highly reactive due to the electrophilic acyl chloride group attached to an electron-rich pyrazole ring.
The Core Challenge: This molecule faces a dual threat.[3][4]
Direct Hydrolysis: Moisture converts the acyl chloride to the carboxylic acid.
Autocatalytic Salt Formation: The byproduct of hydrolysis is Hydrogen Chloride (HCl). Unlike phenyl analogs, the pyrazole ring is basic. The generated HCl will protonate the N2 nitrogen of the pyrazole ring, forming a hydrochloride salt. This effectively destroys your stoichiometry and alters solubility.
This guide provides the protocols to maintain the "Cold Chain" of chemical integrity from the bottle to the reaction flask.
Module 1: The Mechanism of Failure
To prevent degradation, you must understand the pathway. Hydrolysis is not just a loss of reactivity; it is a contamination event.
Visualizing the Degradation Pathway
The following diagram illustrates the cascade from the active reagent to the inactive salt.
Figure 1: The Hydrolysis Cascade. Note that the HCl byproduct reacts with the pyrazole ring, creating a secondary degradation product (the salt).
Module 2: Diagnostics (Is my reagent dead?)
Before starting a synthesis, validate the integrity of your material. A partially hydrolyzed reagent will skew stoichiometry, leading to lower yields.
Quick-Check Diagnostic Table
Feature
Active Reagent (-COCl)
Hydrolyzed / Dead (-COOH / HCl Salt)
Technical Note
Physical State
Low-melting solid or oil (often yellow/orange).
White/Off-white solid or sticky gum.
The HCl salt typically has a much higher melting point than the free acid chloride.
IR Spectrum
~1750–1780 cm⁻¹ (Sharp, Strong)
~1690–1720 cm⁻¹ (Broad)
Look for the "OH stretch" broad mountain at 2500–3300 cm⁻¹ in the hydrolyzed sample.
¹H NMR (CDCl₃)
Ethyl group signals are distinct.
Signals shift downfield (deshielding) due to N-protonation.
Caution: COCl protons are invisible. Look for the absence of the broad COOH proton (~10-12 ppm).
Solubility
Soluble in DCM, THF, Toluene.
Poor solubility in non-polar solvents.
If you see precipitate in dry DCM, it is likely the hydrolyzed salt.
Module 3: Prevention Protocols (The "Dry" Workflow)
1. Storage (The Static Phase)
Atmosphere: Store under Argon .[4][5] Argon is denser than air and provides a better "blanket" in the vial than Nitrogen [1].[6]
Temperature: Store at 2–8°C . Cold slows the kinetic rate of hydrolysis with trace moisture.
Container: Use Parafilm® or electrical tape over the cap after flushing with inert gas. For long-term storage (months), use a desiccator cabinet.
2. Solvent Selection (The Dynamic Phase)
The most common failure point is "wet" solvent.
Standard: Solvents must be Anhydrous (<50 ppm water).
Verification: If the solvent bottle has been open for >1 week, it is suspect.
Recommended Solvents:
Dichloromethane (DCM): Excellent solubility, but absorbs moisture from air quickly.
Toluene: Good for higher temperature reactions; less hygroscopic than DCM.
THF: Warning: Must be distilled or fresh. Old THF accumulates peroxides and water.
3. Reaction Setup (The Active Phase)
Glassware: Oven-dried (120°C for >2 hours) or flame-dried under vacuum.
Base Scavenger: Because HCl is generated during the desired reaction (e.g., amide coupling), you must add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) to neutralize it.
Why? If you don't, the HCl will protonate your unreacted pyrazole-COCl, rendering it inactive.
Module 4: Workflow Visualization
Follow this decision tree to ensure the integrity of the 1-ethyl-1H-pyrazole-5-carbonyl chloride during handling.
Figure 2: The "Dry" Workflow Decision Tree. Note the critical step of adding base to prevent autocatalytic deactivation.
Module 5: Troubleshooting & FAQs
Q1: I added my amine nucleophile, but a white precipitate formed immediately. Did it work?
Diagnosis: This is likely the Amine-HCl salt , not your product.
Explanation: The reaction produces HCl.[4] If you did not add an auxiliary base (like Triethylamine), the HCl protonates your starting amine (nucleophile), killing its reactivity.
Fix: Add excess base (3.0 equivalents) to free the amine and dissolve the precipitate [2].
Q2: Can I purify the acid chloride using silica gel chromatography?
Answer:NO.
Reason: Silica gel contains surface hydroxyl groups (-Si-OH) and adsorbed water. It will hydrolyze your acid chloride on the column.
Alternative: Distillation (vacuum) or recrystallization from dry hexane/toluene are the only viable purification methods [3].
Q3: The bottle was left uncapped for 20 minutes. Is it ruined?
Answer: Likely compromised.
Test: Take a small aliquot, dissolve in dry MeOH. Run TLC. If you see the Methyl Ester spot (formed by MeOH reacting with COCl) and no Acid spot (lower Rf), it is still good. If you see the Acid spot, the moisture got to it.
Q4: Why is the pyrazole ring specifically problematic compared to benzoyl chloride?
Answer: Benzoyl chloride is neutral. Pyrazoles are basic heteroaromatics. The HCl byproduct stays "in the system" by binding to the pyrazole nitrogen, creating a salt that can trap the molecule in the solid phase, preventing it from reacting with your nucleophile.
References
BenchChem Technical Support. (2025).[5][6] Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. Retrieved from 6
Yufeng Group. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from 7
Smolecule. (2026).[4] Handling Acetyl Chloride and Moisture Sensitive Reactions: Root Cause Analysis. Retrieved from 4
removing excess oxalyl chloride from pyrazole acid chloride reactions
Subject: Removal of Excess Oxalyl Chloride from Pyrazole Acid Chloride Synthesis Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Last Updated: March 2026 Executive Summary & Mechanistic Insight[1] Th...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Removal of Excess Oxalyl Chloride from Pyrazole Acid Chloride Synthesis
Status: Operational
Support Tier: Level 3 (Senior Process Chemistry)
Last Updated: March 2026
Executive Summary & Mechanistic Insight[1]
The Core Problem:
In the synthesis of pyrazole acid chlorides, oxalyl chloride is typically used in excess (1.2 – 2.0 equivalents) to drive the equilibrium. However, residual oxalyl chloride is a "silent killer" for downstream yields. If not quantitatively removed, it competes with your acid chloride for the nucleophile (amine or alcohol) in the subsequent step.
The Consequence:
The reaction of residual oxalyl chloride with amines generates oxamides (bis-amides of oxalic acid). These impurities are often crystalline, high-melting solids that co-precipitate with your product, making purification difficult or impossible without chromatography.
Mechanistic Visualization
The following pathway illustrates the desired route versus the impurity trap.
Figure 1: The "Strip & Chase" workflow is the only barrier preventing oxamide impurity formation.
Standard Operating Procedure (SOP): The "Strip and Chase"
This protocol utilizes azeotropic distillation to physically entrain and remove oxalyl chloride.[1] This is superior to simple vacuum drying because oxalyl chloride can become trapped in the crystal lattice of solid acid chlorides.
Reagents:
Anhydrous Toluene: The gold standard for chasing. It forms a binary system with oxalyl chloride and has a high enough boiling point (110°C) to drive off the volatile reagent (bp 64°C).
Anhydrous DCM: Acceptable, but less effective than toluene for the final chase.
Step-by-Step Protocol
Primary Concentration:
Upon reaction completion (cessation of gas evolution), concentrate the reaction mixture to roughly 20% of its original volume using a rotary evaporator.
Bath Temp: 35–40°C. Pressure: Ramp down to <50 mbar.
The "Chase" (Co-evaporation) - Cycle 1:
Dilute the residue with Anhydrous Toluene (approx. 2-3 volumes relative to the original reaction volume).
Note: The solution may turn cloudy or precipitate; this is normal.
Concentrate to dryness (or to a thick oil) under vacuum.
The "Chase" - Cycle 2 (Critical):
Re-dissolve/suspend the residue in fresh Anhydrous Toluene.
Observation: This step removes the "trapped" oxalyl chloride and the HCl gas remaining in the solution.
Final Solvent Swap:
If your next step is in DCM or THF, dissolve the residue in that solvent and concentrate one final time to remove the toluene traces (if toluene interferes with the next step, though it rarely does).
Validation:
The final residue should not fume when the flask is opened.
Pro-Tip: If the residue is a solid, it should appear dry and free-flowing. If it is an oil, it should not bubble.
Troubleshooting & FAQs
Ticket #101: "My acid chloride is an oil, but the literature says it should be a solid."
Diagnosis: Pyrazole acid chlorides often "oil out" due to trace solvent impurities or supercooling.
Solution:
Perform the Toluene chase (as above). Toluene is excellent at inducing crystallization.
Add a seed crystal if available.
Triturate with dry Hexane or Heptane under Nitrogen. Scratch the flask wall with a glass rod.
Warning: Do not wait days for it to solidify. Acid chlorides are moisture sensitive. Use the oil directly if purity is confirmed.
Ticket #102: "The residue is bright yellow/orange. Is it decomposed?"
Diagnosis: Likely normal.
Cause A: Pyrazole acid chlorides are often naturally off-white to yellow.
Cause B: The Vilsmeier intermediate (formed from DMF + Oxalyl Chloride) is bright yellow/orange. If you used too much DMF, this colored salt persists.
Action: If the color is intense orange/red, ensure you only used catalytic DMF (1-2 drops per 10 mmol). If you used stoichiometric DMF, you have made the iminium salt, which reacts differently. Proceed with the reaction; the color usually washes out in the aqueous workup of the next step.
Ticket #103: "I see a white precipitate forming during the reaction before I even evaporate."
Diagnosis: This is often the hydrochloride salt of the Vilsmeier reagent or the acid chloride itself precipitating if the solvent volume is too low.
Action: Do not filter it. The precipitate is likely active species. Ensure you have enough solvent (DCM or Toluene) to maintain a stirrable slurry.
Ticket #104: "Can I use water or bicarb to wash out the oxalyl chloride?"
Answer:ABSOLUTELY NOT.
Reason: Acid chlorides react violently with water to revert to the carboxylic acid (hydrolysis). You must rely entirely on physical removal (distillation/azeotrope) or chemical scavenging after the subsequent coupling step.
Solvent Selection Data
Use this table to select the best solvent for the "Chase" step.
Solvent
Boiling Point (°C)
Interaction with (COCl)₂
Verdict
Toluene
110
Non-reactive; Good entrainer
Excellent. Recommended for all standard protocols.
DCM
40
Non-reactive; Low BP
Fair. Evaporates too fast to effectively drag out high-boiling traces.
Hexane
68
Non-reactive; Poor solubility
Poor. Acid chloride often oils out/crashes out, trapping impurities inside.
THF
66
Potential polymerization
Risky. Anhydrous THF is okay, but (COCl)₂ can trigger ring-opening of THF in the presence of Lewis acids.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
BenchChem Technical Support. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.Link
Organic Syntheses. Coll. Vol. 10, p. 484 (2004); Vol. 77, p. 198 (2000). (Detailed procedure for oxalyl chloride usage and removal via concentration). Link
Process Chemistry Tips. Azeotropic Drying and Solvent Swaps. University of Rochester, Not Voodoo Guide. Link
Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides. (Specific handling of pyrazole substrates).[3][4] Link
Technical Support Center: 1-Ethyl-1H-pyrazole-5-carbonyl Chloride Handling & Storage
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and troubleshooting protocols for 1-ethyl-1H-pyrazole-5-carbonyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and troubleshooting protocols for 1-ethyl-1H-pyrazole-5-carbonyl chloride (CAS: 1006471-20-0)[1]. This highly reactive acyl chloride is a cornerstone intermediate in the synthesis of pyrazole-containing active pharmaceutical ingredients (APIs) and complex targeted therapies[2].
Because of its electrophilic nature, this compound is exquisitely sensitive to environmental factors. Understanding the causality behind its degradation is essential for maintaining experimental reproducibility and ensuring the integrity of your synthetic pipelines.
Core Degradation Mechanisms: The "Why" Behind the Rules
The primary enemy of any acyl chloride is ambient moisture. 1-ethyl-1H-pyrazole-5-carbonyl chloride undergoes rapid nucleophilic acyl substitution when exposed to water[3].
The Causality of Degradation:
The highly electronegative oxygen and chlorine atoms pull electron density away from the carbonyl carbon, rendering it highly electrophilic. When a water molecule (the nucleophile) attacks this carbon, it forms a tetrahedral intermediate. This intermediate quickly collapses, expelling the chloride ion as a leaving group. The result is the formation of 1-ethyl-1H-pyrazole-5-carboxylic acid and the release of hydrogen chloride (HCl) gas[3].
Hydrolysis pathway of 1-ethyl-1H-pyrazole-5-carbonyl chloride upon moisture exposure.
Troubleshooting Guide & FAQs
Q1: Why did my reagent bottle build up pressure or pop its cap during storage?A: This is a direct consequence of moisture contamination. As illustrated in the pathway above, the hydrolysis of the acyl chloride generates equimolar amounts of HCl gas[3]. In a tightly sealed container, this gas cannot escape, leading to a dangerous buildup of internal pressure. If you observe a bulging cap or hear a "hiss" upon opening, the reagent has partially degraded.
Q2: How can I definitively detect if my stock has degraded?A: You can validate the integrity of your reagent through visual and spectroscopic methods:
Visual Inspection: The pure acyl chloride is typically a liquid or low-melting solid. The hydrolysis product (the carboxylic acid) is a high-melting crystalline solid. The appearance of a white crust around the cap or particulate matter suspended in the liquid is a primary indicator of degradation.
NMR Validation: Run a quick
H-NMR in anhydrous CDCl. The loss of the strongly electron-withdrawing acid chloride group will cause an upfield shift in the adjacent pyrazole ring protons. The appearance of a broad carboxylic acid -OH peak (often >10 ppm) confirms hydrolysis.
Q3: Can I salvage a degraded batch of 1-ethyl-1H-pyrazole-5-carbonyl chloride?A: Yes, through a self-validating re-chlorination protocol. If the material has hydrolyzed to the carboxylic acid, you can reflux the mixture with an excess of thionyl chloride (SOCl
) or oxalyl chloride containing a catalytic drop of dimethylformamide (DMF). The reaction is complete when the evolution of gas (SO and HCl, or CO, CO, and HCl) ceases. The excess chlorinating agent must then be removed strictly under reduced pressure to yield the purified acyl chloride.
Q4: Is it acceptable to open the main stock bottle on the benchtop for a "quick" weighing?A: Absolutely not. Even a 10-second exposure to ambient humidity (e.g., 40-60% RH) introduces enough water vapor to initiate hydrolysis[4]. Repeated opening of a master stock bottle will cumulatively destroy the reagent. You must use an aliquoting strategy.
Standard Operating Procedure (SOP): Inert Aliquoting & Storage
To ensure absolute trustworthiness in your synthetic steps, you must implement a self-validating storage system. The goal is to isolate the chemical from both moisture and thermal energy.
Step-by-Step Methodology:
Vial Preparation: Bake amber glass vials and polytetrafluoroethylene (PTFE)-lined caps at 120°C for a minimum of 4 hours to drive off surface-bound moisture. Cool them in an active desiccator. Causality: Amber glass prevents photolytic degradation, while PTFE is chemically inert to trace HCl.
Atmosphere Validation: Transfer the sealed reagent bottle and the baked vials into a glovebox purged with high-purity Argon (O
< 5 ppm, HO < 5 ppm).
Self-Validation Step: Open a small test vial containing a drop of titanium tetrachloride (TiCl
) inside the glovebox. If it fumes, the atmosphere contains unacceptable moisture levels. Do not proceed until the atmosphere is scrubbed.
Dispensing: Using anhydrous, gas-tight glass syringes, dispense single-use volumes (e.g., 1 mL or 5 mL) of the 1-ethyl-1H-pyrazole-5-carbonyl chloride into the vials[4].
Sealing: Cap tightly with the PTFE-lined caps. Wrap the cap-vial junction with Parafilm or PTFE tape to create a secondary physical barrier against moisture ingress.
Thermal Control: Remove the aliquots from the glovebox and immediately transfer them to a dedicated, moisture-free refrigerator (2-8°C) or freezer (-20°C). Causality: Lowering the temperature exponentially decreases the kinetic rate of any residual hydrolysis or thermal decomposition.
Optimal inert-atmosphere aliquoting workflow for moisture-sensitive acyl chlorides.
Quantitative Degradation & Storage Data
The following table summarizes the expected shelf life of 1-ethyl-1H-pyrazole-5-carbonyl chloride based on empirical storage conditions. This data allows researchers to assess the risk level of their current storage setups.
Storage Condition
Atmosphere
Temperature
Expected Shelf Life
Degradation Risk Level
Aliquoted, PTFE Sealed
Argon/N
-20°C
> 24 months
Minimal
Original Sealed Bottle
Argon/N
2-8°C
> 12 months
Low
Opened, Desiccator
Dry Air
2-8°C
1-2 weeks
Moderate (Slow Hydrolysis)
Opened, Stored in Air
Ambient
20-25°C
< 24 hours
Critical (Rapid Hydrolysis)
References
Acetyl chloride - SAFETY DATA SHEET
Thermo Fisher Scientific[Link]
Technical Support Center: Pyrazole Carbonyl Chloride Amide Couplings
Executive Summary & Core Strategy The Challenge: Pyrazole carbonyl chlorides are distinct from standard benzoyl chlorides. The electron-rich nature of the pyrazole ring (depending on substitution) can reduce the electrop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Strategy
The Challenge: Pyrazole carbonyl chlorides are distinct from standard benzoyl chlorides. The electron-rich nature of the pyrazole ring (depending on substitution) can reduce the electrophilicity of the carbonyl carbon, making couplings sluggish. Conversely, the basic nitrogen in the pyrazole ring (if unprotected) can act as an internal nucleophile or HCl trap, leading to self-polymerization or salt formation that crashes out of solution before reacting.
The Solution: Success relies on three pillars: Strict Moisture Control (to prevent competitive hydrolysis), Base Selection (to manage HCl without deactivating the reagent), and Solubility Management (pyrazole intermediates often precipitate prematurely).
Pre-Reaction Checklist (Quality Control)
Before running your reaction, verify the integrity of your acid chloride.
If hydrolyzed >10%, reflux in SOCl₂ (neat) for 2h, then distill/evaporate.
Color/State
Visual Inspection
Usually off-white/yellow solid or oil. Dark brown/black indicates decomposition.
Recrystallize from dry hexane/toluene if solid.
NH-Protection
Structure Check
CRITICAL: Is the pyrazole N1 nitrogen protected (e.g., Methyl, Boc, THP)?
If N1 is free (NH): Yields will be <30% due to self-acylation. Protect N1 before forming the acid chloride.
Optimized Standard Protocol (The "Gold Standard")
This protocol is designed to minimize hydrolysis and maximize conversion for moderately reactive amines.
Materials
Reagent: Pyrazole carbonyl chloride (1.0 equiv)
Nucleophile: Amine (1.1 – 1.2 equiv)
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 – 3.0 equiv)
Solvent: Anhydrous Dichloromethane (DCM) or THF. Note: Use DMF if the pyrazole is highly polar.
Catalyst: DMAP (0.1 equiv) – Optional, use only if amine is sterically hindered.
Step-by-Step Procedure
System Prep: Flame-dry a round-bottom flask under Argon/Nitrogen flow.
Amine Solubilization: Dissolve the Amine and Base in the anhydrous solvent. Cool to 0°C .[1]
Why? Adding the base to the amine first ensures that as soon as the acid chloride is added, the generated HCl is neutralized immediately, preventing amine salt precipitation.
Addition: Dissolve the Pyrazole Carbonyl Chloride in a minimal amount of solvent and add it dropwise to the amine solution.
Rate: Slow addition prevents localized heating and dimerization.
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
Monitoring: Check TLC.[1] If starting material (acid chloride) persists after 4h, heat to 40°C (THF) or reflux (DCM).
Quench: Add saturated NaHCO₃ (aq).
Troubleshooting Guide (Diagnostic Flowcharts)
Scenario A: "I have low yield (<40%) and lots of starting material (carboxylic acid)."
Diagnosis: The acid chloride hydrolyzed before reacting with the amine.[2]
Figure 1: Decision tree for addressing hydrolysis-related yield loss.
Scenario B: "The reaction turned into a thick sludge/solid and stopped."
Diagnosis: Solubility failure. Pyrazole amides and amine salts are often insoluble in non-polar solvents, coating the stir bar and stopping the reaction.
Resolution:
Switch Solvent: Move from DCM to THF or DMF/DCM (1:4 mixture) .
Dilution: Increase solvent volume from 0.1 M to 0.05 M.
Base Switch: If using TEA (forms insoluble salts), switch to DIPEA (Hunig’s base salts are more soluble in organics) or Pyridine (acts as solvent and base).
Advanced Mechanism & Logic
Understanding the specific electronic behavior of pyrazoles.
The position of the carbonyl group on the pyrazole ring dictates reactivity.
C4-Carbonyl: The C4 position is electron-rich (nucleophilic). A carbonyl chloride at C4 is less electrophilic than benzoyl chloride.
Implication: These reactions require longer times or DMAP catalysis.
C3/C5-Carbonyl: Closer to the electronegative nitrogens. Generally more reactive but prone to decarboxylation or side reactions if heated excessively.
Q: Can I use Schotten-Baumann conditions (DCM/Water + NaOH)?A: generally, No. While standard for benzoyl chlorides, pyrazole carbonyl chlorides are often too sensitive to hydrolysis. Only use biphasic conditions if you have confirmed your specific pyrazole acid chloride is water-stable (rare). Stick to anhydrous organic conditions.
Q: My pyrazole acid chloride is oil and I can't weigh it accurately. What do I do?A: Do not isolate it. Generate the acid chloride in situ using Oxalyl Chloride/DMF in DCM, evaporate the volatiles (excess oxalyl chloride), re-dissolve in DCM, and cannulate this solution directly into your amine/base mixture. This "One-Pot" method often improves yield by 15-20% by minimizing handling.
Q: I see a new spot on TLC that isn't product or acid, but runs high. What is it?A: It is likely the Dimer (Anhydride) . If you used limited amine or mixed the reagents too fast, two molecules of acid chloride can react with trace water or each other to form the anhydride.
Fix: Ensure Amine is in excess (1.2 equiv) and add the acid chloride slowly.
References
Montalbetti, C. A. G. N., & Falque, V. (2005).[3][4][5][6] Amide bond formation and peptide coupling.[3][5] Tetrahedron, 61(46), 10827-10852.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Organic Chemistry Portal. (n.d.). Acid Chlorides - Synthesis and Reactivity.
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
handling corrosive acid chloride fumes in pyrazole synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers and drug development professionals handling highly reactive intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers and drug development professionals handling highly reactive intermediates. Below, you will find targeted troubleshooting FAQs, mechanistic insights, and self-validating protocols for managing corrosive off-gassing during the synthesis of pyrazole-based acid chlorides.
Section 1: Chemical & Mechanistic Troubleshooting (FAQs)
Q: Why does my pyrazole amidation reaction generate such overwhelming white fumes, and what exactly are they?A: The dense white fumes are a corrosive aerosol of hydrochloric acid. When converting a pyrazole-5-carboxylic acid to an acid chloride using reagents like oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂), the reaction inherently produces stoichiometric amounts of gaseous byproducts (HCl, CO, and CO₂ for oxalyl chloride; HCl and SO₂ for thionyl chloride)[1]. When the anhydrous HCl gas meets ambient humidity in the fume hood, it rapidly nucleates into aqueous hydrochloric acid droplets, creating the visible "smoke."
Q: My fume hood seems insufficient during the addition of oxalyl chloride. How can I prevent the fumes from escaping into the lab?A: Relying solely on the fume hood's exhaust is a common point of failure. While a standard laboratory fume hood is calibrated to a face velocity of 80-100 fpm for moderate to highly toxic vapors[2], this extraction rate cannot accommodate the sudden volumetric expansion of gases generated during rapid acid chloride synthesis. You must implement an active scrubbing system . By sweeping the reaction headspace with an inert gas and directing the effluent through a dedicated alkaline scrubber, you neutralize the fumes at the source before they can overwhelm the hood's general exhaust.
Q: Is there a way to avoid acid chloride fumes entirely while still achieving the pyrazole amide?A: Yes. If your pyrazole substrate is highly sensitive, or if your facility's engineering controls cannot safely accommodate corrosive off-gassing, consider alternative coupling agents. For instance, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) can be used as a cost-effective reagent to promote the amidation of carboxylic acids. This pathway avoids the generation of gaseous HCl or SO₂, making it a safer alternative when traditional acid chloride handling poses stability or safety concerns[3].
Q: How do I safely handle an acid chloride spill inside the fume hood?A:Never use water directly on an acid chloride spill. Water initiates a rapid, highly exothermic hydrolysis reaction that will instantly vaporize the resulting HCl, creating a massive toxic cloud. Instead, smother the spill with a dry, inert absorbent. A 1:1:1 mixture by weight of soda ash (Na₂CO₃), clay cat litter (bentonite), and dry sand is optimal[4].
Causality: The sand acts as a thermal sink to absorb the heat of reaction, the bentonite physically contains the liquid, and the soda ash slowly neutralizes the acid without explosive off-gassing. Once absorbed, scoop the solid into a plastic bag or bucket, and slowly add it to a large volume of cold water inside a functioning fume hood to safely complete the hydrolysis[4].
Section 2: Reagent Selection & Scrubbing Data
Selecting the right chlorinating agent dictates the design of your fume mitigation strategy. The table below summarizes the quantitative and qualitative data for common reagents used in pyrazole synthesis.
Chlorinating Agent
Gaseous Byproducts Generated
Fume Severity & Expansion Rate
Recommended Scrubbing Media
Reaction Temperature
Oxalyl Chloride
HCl, CO, CO₂
High (Vigorous volumetric expansion)
10% NaOH or KOH
0 °C to Room Temp
Thionyl Chloride
HCl, SO₂
High (Highly toxic SO₂ gas)
10% NaOH + Oxidizer (e.g., H₂O₂)
Reflux (60–80 °C)
Cyanuric Chloride
None (Solid cyanuric acid byproduct)
Low (No gaseous expansion)
Standard Fume Hood Exhaust
Room Temp
Section 3: System Visualization
The following diagram illustrates the logical workflow and safety mechanisms of an active alkaline scrubbing system.
Workflow of acid chloride generation and alkaline fume scrubbing system.
Section 4: Step-by-Step Methodologies
Protocol A: Assembly of a Self-Validating Fume Scrubber
Causality: A sudden drop in reaction temperature or the cessation of gas evolution can cause a pressure vacuum in the reaction flask. If the scrubber is connected directly, the alkaline solution will be "sucked back" into the acid chloride, causing a violent explosion. An empty intermediate trap prevents this.
Trap 1 (Anti-Suckback): Secure a heavy-walled vacuum flask (empty) between the reaction vessel and the scrubber. Ensure the inlet tube from the reaction sits above the bottom of the flask.
Trap 2 (Neutralization): Fill a second heavy-walled flask halfway with 10% aqueous NaOH.
Self-Validation Mechanism: Add 3–5 drops of phenolphthalein indicator to the NaOH solution. The solution will turn deep pink. Logic: As acidic fumes are neutralized, the base is consumed. If the pink color fades to clear, the scrubber's neutralizing capacity is exhausted and must be replaced immediately. This provides a real-time, visual validation of the system's safety.
Submersion: Ensure the inlet tube of Trap 2 is submerged deep into the NaOH solution to maximize the gas-liquid contact time.
Venting: Connect the outlet of Trap 2 to the back of the fume hood exhaust.
Protocol B: Synthesis of Pyrazole-5-carbonyl Chloride
Note: Ensure Protocol A is fully assembled and the N₂ sweep is active before beginning.
Preparation: In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM)[1].
Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous N,N-Dimethylformamide (DMF)[1].
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). The pyrazole carboxylic acid attacks this intermediate, forming the acid chloride and regenerating the DMF catalyst. Without DMF, the reaction is dangerously slow and prone to stalling.
Temperature Control: Cool the suspension to 0 °C in an ice bath.
Reagent Addition: Slowly add oxalyl chloride (1.5 eq) dropwise via an addition funnel.
Observation: Immediate and vigorous gas evolution (CO₂, CO, HCl) will be observed[1]. Verify that the N₂ sweep is pushing the gas into the scrubber (Trap 2 should be bubbling).
Maturation: Allow the mixture to warm to room temperature and stir for 1–3 hours. The reaction is complete when the suspension becomes a clear solution, indicating full conversion to the highly soluble acid chloride[1].
Concentration: Remove the solvent and excess oxalyl chloride in vacuo. The resulting crude pyrazole-5-carbonyl chloride is highly moisture-sensitive and should be used immediately in the subsequent amidation step[1].
References
Environmental Protection Division. "EPD Laboratory Safety/ Chemical Hygiene Plan & Fire Safety Plan." Georgia.gov. Available at: [Link]
Rayle, H. L., & Fellmeth, L. "Development of a Process for Triazine-Promoted Amidation of Carboxylic Acids." Organic Process Research & Development, ACS Publications. Available at: [Link]
Southern Methodist University (SMU). "CHEMICAL HYGIENE PLAN." SMU.edu. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Visual Indicators & Degradation Management for Pyrazole Acid Chlorides
Target Molecule Class: 1-Alkyl-3-(haloalkyl)-1H-pyrazole-4-carbonyl chlorides (e.g., precursors for SDHI fungicides like Fluxapyroxad, Bixafen).[1]
Visual Diagnostics Module (Troubleshooting)
Status: Active
User Directive: Do not rely solely on Certificates of Analysis (CoA). Acid chlorides are dynamic systems. Use this visual decision matrix before committing reagents to a batch.
Rapid Assessment Table
Visual Indicator
Chemical Status
Risk Level
Recommended Action
Off-White / Pale Yellow Crystalline Solid
Optimal Purity (>98%)
🟢 Low
Proceed with coupling reactions immediately.[1] Ensure inert atmosphere (/Ar).
Bright Yellow / Clumping Solid
Partial Hydrolysis (~90-95%)
🟡 Moderate
Caution. Surface hydrolysis has occurred.[1] HCl gas may be trapped in the lattice. Purge with or recrystallize if stoichiometry is critical.
Orange / Brown Discoloration
Significant Degradation (<90%)
🔴 High
Stop. Significant formation of pyrazole-carboxylic acid and HCl salts.[1] Chromophores indicate oligomerization. Do not use.
Fuming upon opening
Active HCl Release
🔴 High
Hazard. The compound is actively reacting with atmospheric moisture. Vent safely; assess extent of damage via titration.
Liquid Phase (if normally solid)
Eutectic Impurity Melt
⚫ Critical
Discard. The presence of hydrolysis byproducts (acid) has depressed the melting point below ambient temperature. Irrecoverable.
The Degradation Mechanism (Root Cause Analysis)
Expert Insight: Users often mistake the color change for simple oxidation. It is primarily HCl-driven autocatalysis .[1]
Hydrolysis: Moisture attacks the highly electrophilic carbonyl carbon, releasing HCl.
Salt Formation: Pyrazoles are basic heterocycles. The released HCl protonates the pyrazole nitrogen (
), forming a hydrochloride salt. These salts often exhibit different refractive indices and colors (yellowing) compared to the free base.
Chromophore Generation: In the presence of excess acid and heat, the activated carbonyl can undergo self-condensation or react with trace impurities, leading to conjugated oligomers (orange/brown tars).
Pathway Visualization[1]
Caption: Figure 1.[1] The cascade of degradation.[2] Note that HCl generation triggers a secondary reaction (salt formation) that accelerates physical degradation (clumping/discoloration).[1]
Validation Protocols (The "Trustworthiness" Pillar)
Directive: Visuals are subjective. Use these self-validating protocols to confirm purity before large-scale usage.
Protocol A: The Methanolysis Check (HPLC/GC)
Why: You cannot inject acid chlorides directly into standard HPLC/GC columns; they react with the stationary phase or solvent, yielding ghost peaks. You must derivatize them first.
Sampling: Take ~50 mg of the suspect acid chloride.
Quench: Dissolve immediately in 1.0 mL of anhydrous Methanol (MeOH) .
to neutralize evolved HCl (prevents column damage).
Analysis: Inject the supernatant.
Target Peak: Methyl ester of the pyrazole.
Impurity Peak: If the original sample contained the acid (degraded), it will not convert to the methyl ester under these mild conditions (requires acid catalysis/heat). It will elute as the free acid.
Calculation: The ratio of Methyl Ester vs. Free Acid peaks represents the original Purity vs. Degradation ratio.
Protocol B: The Silver Nitrate Limit Test (Qualitative)
Why: Rapidly detects free chloride ions generated by hydrolysis.
Prepare: Dissolve 20 mg of sample in 1 mL dry acetone.
Reagent: Add 2 drops of 1% aqueous
.
Observation:
Instant thick white precipitate: High levels of hydrolyzed free HCl/Chloride salts (Degraded).
Scenario: You have 500g of "Yellow" material and cannot wait for a new vendor shipment.
The "Wash and Dry" Procedure:
Since the primary degradation product is the carboxylic acid (which is often less soluble in non-polar solvents) and HCl salts:
Dissolution: Dissolve the crude acid chloride in Dichloromethane (DCM) or Toluene (approx 5-10 volumes).[1]
Filtration: If the degradation is severe, the carboxylic acid or hydrochloride salts may remain undissolved. Filter them off.
Evaporation: Concentrate the filtrate under reduced pressure.
Recrystallization (Critical):
Add Heptane or Methylcyclohexane to the residue.
Heat to reflux until dissolved.
Cool slowly to 0°C.
Result: The acid chloride crystallizes out as white needles; oligomers and trace acids often remain in the mother liquor.
Frequently Asked Questions (FAQs)
Q: Can I store the acid chloride in solution to prevent color change?A: Yes, but choose the solvent wisely. Store in Toluene or Chlorobenzene . Avoid ethers (THF/Dioxane) for long-term storage as HCl (if formed) can cleave ethers.[1] Never store in DMF or DMSO (violent decomposition risk).
Q: My sample is white but smells acrid. Is it safe?A: The "acrid" smell is HCl. This indicates the start of hydrolysis. If the solid is still free-flowing and white, it is likely >98% pure, but the container headspace is compromised. Purge with Argon immediately.
Q: Why does the melting point drop so drastically with only minor yellowing?A: Acid chlorides and their corresponding acids often form eutectic mixtures . Even 5% impurity can depress the melting point by 10-20°C, turning a solid into a slush.[1]
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Org. Process Res. Dev. (2014).[3] Process Development of SDHI Fungicides. (General reference for pyrazole acid chloride handling in agrochemical synthesis).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
PubChem. (2025).[4] Compound Summary: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[1][4][5] National Library of Medicine. Link[1]
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. Link
Technical Guide: LCMS Identification & Quality Control of 1-Ethyl-1H-pyrazole-5-carbonyl Chloride
Executive Summary The identification of 1-ethyl-1H-pyrazole-5-carbonyl chloride (CAS: 1006471-20-0) presents a unique analytical challenge due to its high electrophilic reactivity. Direct LCMS analysis using standard aqu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The identification of 1-ethyl-1H-pyrazole-5-carbonyl chloride (CAS: 1006471-20-0) presents a unique analytical challenge due to its high electrophilic reactivity. Direct LCMS analysis using standard aqueous/protic mobile phases results in rapid hydrolysis, leading to the detection of the corresponding carboxylic acid rather than the intact acyl chloride.
This guide compares two analytical strategies: Passive Hydrolysis Monitoring and Active Derivatization (Quenching) . While passive monitoring is faster, it fails to distinguish between the active reagent and its degraded byproduct. Active Derivatization with Benzylamine is established here as the superior method, providing a self-validating protocol that definitively confirms the presence of the reactive acyl chloride functionality.
The Analytical Challenge
Acyl chlorides are moisture-sensitive building blocks. In a standard Reverse Phase LCMS workflow (typically using H₂O/Acetonitrile with Formic Acid), the following degradation occurs immediately upon injection or even in the autosampler vial if the solvent is not strictly anhydrous:
Hydrolysis: Reacts with water to form 1-ethyl-1H-pyrazole-5-carboxylic acid .
Alcoholysis: If Methanol is used as a solvent, it forms the Methyl Ester .
The Problem: If you detect the carboxylic acid (MW 140.14), you cannot determine if the original sample was the active chloride (MW 158.58) that hydrolyzed during analysis, or if the sample had already degraded to the acid before analysis.
Principle: Dilute the sample in wet acetonitrile and detect the hydrolysis product (Carboxylic Acid).
Pros: Zero sample preparation time.
Cons:Ambiguous results. Does not quantify the active electrophile content. A 100% degraded sample looks identical to a 100% pure sample.
Method B: Active Derivatization with Benzylamine (Recommended)
Principle: React the sample with an excess of a primary amine (Benzylamine) in an anhydrous solvent.
Mechanism: The acyl chloride reacts rapidly with the amine to form a stable amide. The carboxylic acid (impurity) does not react with the amine under these conditions (absence of coupling agents like HATU/EDC).
Pros:Definitive. Only the active chloride species converts to the amide. The ratio of Amide (Active) to Acid (Inactive) represents the true purity.
Comparison Table
Feature
Method A: Hydrolysis Monitoring
Method B: Benzylamine Derivatization
Analyte Detected
1-ethyl-1H-pyrazole-5-carboxylic acid
N-benzyl-1-ethyl-1H-pyrazole-5-carboxamide
Differentiation
None (Cannot distinguish Acid vs. Chloride)
High (Chloride forms Amide; Acid remains Acid)
Stability
Low (Analyte changes during run)
High (Amide is stable in LCMS)
Mobile Phase
Standard (H₂O/ACN)
Standard (H₂O/ACN)
Suitability
Rough estimation only
QC Release & Quantitative Assay
Experimental Protocol: Active Derivatization
This protocol utilizes Benzylamine as the trapping agent. It is chosen because it is a strong nucleophile, UV active (helps in PDA detection), and produces a distinct mass shift.
LCMS Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).
Step-by-Step Workflow
Preparation of Quench Solution:
Prepare a 0.5 M Benzylamine solution in Anhydrous MeCN (approx. 55 µL Benzylamine in 945 µL MeCN).
Sample Derivatization:
Weigh ~1-2 mg of the unknown Acyl Chloride sample into a dry HPLC vial.
Add 500 µL of the Quench Solution immediately.
Vortex for 30 seconds. (Reaction is usually instantaneous).
Optional: Let sit for 5 minutes at room temperature to ensure completion.
Dilution:
Dilute the reaction mixture 1:10 or 1:100 with standard LCMS grade Acetonitrile/Water (50:50) to fit the linear range of the detector.
LCMS Analysis:
Inject 1-5 µL onto a C18 column (e.g., Waters XBridge or Agilent Zorbax).
Run a standard gradient (5% B to 95% B over 3-5 mins).
Data Analysis & Interpretation
Reaction Pathway Visualization
The following diagram illustrates the chemical logic. Only the Active Chloride follows the path to the Amide .
Caption: Chemical pathway distinguishing active chloride from acid impurity via Benzylamine trapping.
Mass Spectrometry Expectations (ESI+)
The pyrazole ring typically ionizes well in positive mode ([M+H]⁺).
Species
Formula
Monoisotopic Mass
Expected [M+H]⁺ (m/z)
Key Fragments
Active Derivative (Benzylamide)
C₁₃H₁₅N₃O
229.12
230.13
91 (Benzyl), 123 (Pyrazole-CO)
Hydrolysis Product (Acid)
C₆H₈N₂O₂
140.06
141.07
123 (Loss of OH), 95 (Loss of COOH)
Methyl Ester (Artifact)
C₇H₁₀N₂O₂
154.07
155.08
123 (Loss of OMe)
Fragmentation Logic:
m/z 230.13 (Parent): Confirms the formation of the amide bond.
Fragment m/z 91.05: The tropylium ion (C₇H₇⁺), characteristic of the benzyl group introduced during derivatization.
Fragment m/z 123: Loss of the benzylamine group (or OH/OMe), leaving the [1-ethyl-pyrazole-carbonyl]⁺ core.
Decision Logic Workflow
Caption: QC Decision Tree for interpreting LCMS data of the derivatized sample.
References
Li, W., et al. (2020). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Retrieved from [Link]
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
PubChem. (n.d.). 1-ethyl-1h-pyrazole-5-carbonyl chloride (Compound Summary). Retrieved from [Link]
A Comparative Analysis of the Reactivity of 1-Ethyl- and 1-Phenyl-pyrazole-5-carbonyl Chloride in Nucleophilic Acyl Substitution
An In-Depth Technical Guide: Executive Summary This guide provides a comprehensive comparison of the chemical reactivity of two key synthetic intermediates: 1-ethyl-pyrazole-5-carbonyl chloride and 1-phenyl-pyrazole-5-ca...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Executive Summary
This guide provides a comprehensive comparison of the chemical reactivity of two key synthetic intermediates: 1-ethyl-pyrazole-5-carbonyl chloride and 1-phenyl-pyrazole-5-carbonyl chloride. As functionalized pyrazoles continue to be cornerstone building blocks in the development of pharmaceuticals and agrochemicals, a nuanced understanding of their reactivity is paramount for rational reaction design and optimization.[1][2] This analysis integrates fundamental principles of physical organic chemistry with proposed experimental methodologies to elucidate the electronic and steric factors governing the electrophilicity of these reagents. Our central finding, supported by theoretical analysis, is that 1-phenyl-pyrazole-5-carbonyl chloride exhibits significantly higher reactivity towards nucleophiles than its 1-ethyl counterpart. This is primarily attributed to the net electron-withdrawing nature of the N-phenyl substituent, which enhances the electrophilicity of the carbonyl carbon. This guide will detail the underlying mechanisms, provide protocols for empirical validation, and discuss the practical implications for synthetic chemists.
Introduction: The Role of Pyrazole Acyl Chlorides in Synthesis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs.[3] Consequently, pyrazole-5-carbonyl chlorides serve as highly versatile intermediates, enabling the facile introduction of the pyrazole moiety via acylation of various nucleophiles (amines, alcohols, thiols, etc.) to form amides, esters, and thioesters. The choice of the substituent at the N1 position of the pyrazole ring is not merely a point of structural diversity; it is a critical handle for modulating the electronic properties, and therefore the chemical reactivity, of the entire molecule.[1][4]
This guide focuses on two common N1-substituted analogs: ethyl and phenyl. Understanding the differential reactivity between the alkylated and arylated forms allows researchers to:
Select the appropriate reagent for a given nucleophile's strength.
Control reaction rates and minimize side-product formation.
Troubleshoot challenging acylation reactions.
We will dissect the factors controlling this reactivity through the lens of electronic and steric effects, supported by proposed analytical and kinetic experiments.
Theoretical Framework: Unpacking the Electronic and Steric Drivers of Reactivity
The reactivity of an acyl chloride in a nucleophilic acyl substitution reaction is dictated by the electrophilicity of the carbonyl carbon. A greater partial positive charge (δ+) on this carbon leads to a faster rate of nucleophilic attack.[5] The N1-substituent on the pyrazole ring directly influences this charge.
Electronic Effects: A Tale of Two Substituents
The key difference between an ethyl and a phenyl group lies in their ability to donate or withdraw electron density. This is governed by a combination of inductive and resonance effects.
1-Ethyl-pyrazole-5-carbonyl Chloride: The ethyl group is a classic electron-donating group (+I effect). Through the sigma bond framework, it pushes electron density towards the pyrazole ring. This influx of electron density is relayed to the C5 position, which in turn reduces the partial positive charge on the carbonyl carbon. This electronic enrichment deactivates the carbonyl group, making it less reactive towards nucleophiles.
1-Phenyl-pyrazole-5-carbonyl Chloride: The phenyl group presents a more complex electronic profile.[6][7][8]
Inductive Effect (-I): Due to the higher s-character of its sp² hybridized carbons, the phenyl ring exerts an electron-withdrawing inductive effect, pulling electron density away from the pyrazole ring.[6]
Resonance Effect (Mesomerism): The phenyl group's π-system can engage in resonance with the pyrazole ring. While the pyrazole N1 nitrogen's lone pair is part of the aromatic system, the overall interaction with the attached phenyl ring results in a net withdrawal of electron density from the pyrazoyl system relative to an alkyl group.
The combination of these effects, dominated by the inductive withdrawal, results in the N-phenyl group being net electron-withdrawing compared to the N-ethyl group. This withdrawal of electron density from the pyrazole ring makes the C5-carbonyl carbon more electron-deficient (more electrophilic) and thus more reactive .
Caption: Causality diagram of electronic effects on carbonyl reactivity.
Steric Effects
The phenyl group is significantly bulkier than the ethyl group. This increased steric hindrance could potentially slow the reaction rate by impeding the trajectory of the incoming nucleophile.[5] However, for the C5 position of a planar pyrazole ring, this effect is generally considered secondary to the powerful electronic effects, especially with small to moderately sized nucleophiles. For the majority of applications, the electronic activation of the phenyl group will outweigh its steric deactivation.
Supporting Analytical & Computational Data
While direct kinetic data requires experimentation, the electronic differences can be predicted and observed through spectroscopic and computational methods.
Parameter
1-Ethyl-pyrazole-5-carbonyl chloride
1-Phenyl-pyrazole-5-carbonyl chloride
Rationale
Structure
N-ethyl substituted pyrazole
N-phenyl substituted pyrazole
-
Formula
C₆H₇ClN₂O
C₁₀H₇ClN₂O
-
Molecular Weight
158.59 g/mol
206.63 g/mol
-
Predicted ¹³C NMR δ(C=O)
Lower chemical shift (e.g., ~160-162 ppm)
Higher chemical shift (e.g., ~163-165 ppm)
The more deshielded (electron-poor) phenyl-substituted carbonyl carbon resonates further downfield.
Predicted IR ν(C=O)
Lower frequency (e.g., ~1750-1760 cm⁻¹)
Higher frequency (e.g., ~1770-1780 cm⁻¹)
Electron withdrawal strengthens the C=O bond, increasing its stretching frequency.
Calculated Partial Charge (δ+) on Carbonyl Carbon
Lower positive charge
Higher positive charge
The net electron-withdrawing phenyl group polarizes the carbonyl bond more effectively.
Table 1: Predicted physicochemical and spectroscopic data based on electronic principles.
Experimental Design for Reactivity Comparison
To empirically validate the theoretical comparison, a standardized kinetic experiment is proposed. The reaction of each acyl chloride with a model nucleophile can be monitored over time. Aniline is an excellent choice due to its moderate reactivity and the strong UV chromophore of the resulting anilide product, which facilitates analysis by HPLC.
Caption: Experimental workflow for comparative kinetic analysis.
Detailed Experimental Protocol
Objective: To determine the second-order rate constants for the acylation of aniline with 1-ethyl- and 1-phenyl-pyrazole-5-carbonyl chloride.
Volumetric flasks, pipettes, and autosampler vials
Procedure:
Stock Solution Preparation:
Prepare a 0.1 M stock solution of 1-ethyl-pyrazole-5-carbonyl chloride in anhydrous acetonitrile.
Prepare a 0.1 M stock solution of 1-phenyl-pyrazole-5-carbonyl chloride in anhydrous acetonitrile.
Prepare a 0.1 M stock solution of aniline in anhydrous acetonitrile.
Reaction Initiation (Performed in parallel):
In a thermostatted vessel at 25.0 ± 0.1 °C, add 5.0 mL of the aniline stock solution to 4.0 mL of anhydrous acetonitrile.
To initiate the reaction, rapidly add 1.0 mL of the respective acyl chloride stock solution (final concentration of each reactant will be 0.01 M) and start a timer.
Time-Point Sampling:
At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
Immediately quench the aliquot in a vial containing 900 µL of a 50:50 acetonitrile:water mixture. This rapidly hydrolyzes any remaining acyl chloride and stops the reaction.
HPLC Analysis:
Analyze the quenched samples by reverse-phase HPLC with UV detection at a wavelength where the product amide has strong absorbance.
Use a calibrated standard curve to determine the concentration of the amide product at each time point.
Data Processing:
Plot the concentration of the product versus time for each reaction.
Calculate the initial reaction rate and determine the second-order rate constant (k) for each acyl chloride.
Expected Outcome: The calculated rate constant for the reaction with 1-phenyl-pyrazole-5-carbonyl chloride (kphenyl) will be significantly larger than that for 1-ethyl-pyrazole-5-carbonyl chloride (kethyl).
Practical Implications and Reagent Selection
The differential reactivity has direct consequences for synthesis planning:
For Highly Reactive Nucleophiles: When working with potent, unhindered nucleophiles (e.g., primary alkylamines), the milder 1-ethyl-pyrazole-5-carbonyl chloride is often preferred. Its lower reactivity allows for more controlled reactions, potentially at room temperature, minimizing the risk of side reactions or di-acylation.
For Weak or Hindered Nucleophiles: When faced with challenging acylations involving electron-poor nucleophiles (e.g., 4-nitroaniline) or sterically hindered substrates, the more potent 1-phenyl-pyrazole-5-carbonyl chloride is the superior choice. Its enhanced electrophilicity can overcome the low nucleophilicity of the substrate, enabling reactions to proceed at reasonable rates, sometimes with mild heating.
Conclusion
The substitution at the N1 position of the pyrazole ring is a powerful tool for tuning reagent reactivity. By understanding the fundamental electronic principles, chemists can make informed decisions in their synthetic endeavors. The 1-phenyl-pyrazole-5-carbonyl chloride is a more electrophilic and, therefore, more reactive acylation agent than its 1-ethyl counterpart due to the net electron-withdrawing character of the phenyl group. This guide provides the theoretical basis for this difference and a robust experimental template for its quantitative verification, empowering researchers to leverage these valuable building blocks with greater precision and control.
References
da Silva, A. C., et al. (2007). Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Química Nova, 30(2), 394-398. [Link]
Quora. (2017). Which one is more electron donating, ethyl, methyl or phenyl group?. [Link]
ResearchGate. Hammett plot of rates versus substituent constant. [Link]
Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670. [Link]
Fusco, R. (1967). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings, 1-174. [Link]
da Silva, A. C., et al. (2007). Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Quim. Nova, 30(2). [Link]
Coutinho, D. L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 63. [Link]
Hammett. L. P. (1940). Physical Organic Chemistry. Science and Education Publishing. [Link]
Gürsoy-Kol, Ö., & Ayaz, F. A. (2018). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 23(11), 2988. [Link]
Gholami, M., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(45), 29283-29293. [Link]
Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank, 2006(1), M464. [Link]
Matrix Fine Chemicals. 1-PHENYL-5-PROPYL-1H-PYRAZOLE-3-CARBONYL CHLORIDE | CAS 175137-15-2. [Link]
Kumar, V., & Aggarwal, M. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3). [Link]
Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10850-10861. [Link]
Google Patents. (2014).
Chemistry LibreTexts. (2023). CO4. Relative Reactivity of Carbonyls. [Link]
Ghandour, M., et al. (2019). Synthesis, characterization of new 4-(N-phenylPyrazolyl) N-alkyl-N-Aryl-Pyrazole-3-one dérivatives. J. Mar. Chim. Heterocycl., 18(2), 65-78. [Link]
Gaponik, P. N., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15838. [Link]
Kurteva, V., & Petrova, M. (2015). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Journal of Chemical Education, 92(2), 382-384. [Link]
Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications, 51(40), 8404-8417. [Link]
Al-Azmi, A. (2012). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2013(1), 194-220. [Link]
Bakherad, M., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 85(10), 1345-1354. [Link]
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]
Technical Guide: 1-Ethyl-1H-pyrazole-5-carbonyl Chloride vs. Carboxylic Acid
The following technical guide details the comparative properties, synthesis, and handling of 1-ethyl-1H-pyrazole-5-carbonyl chloride versus its precursor, 1-ethyl-1H-pyrazole-5-carboxylic acid . Executive Summary In medi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the comparative properties, synthesis, and handling of 1-ethyl-1H-pyrazole-5-carbonyl chloride versus its precursor, 1-ethyl-1H-pyrazole-5-carboxylic acid .
Executive Summary
In medicinal chemistry, the 1-ethyl-1H-pyrazole-5- scaffold is a critical pharmacophore found in various kinase inhibitors and phosphodiesterase (PDE) inhibitors.[1][2]
The primary operational distinction between these two forms is their physical state and stability profile.[2] The carboxylic acid (CAS 400755-43-3) is a stable, high-melting solid , whereas the corresponding carbonyl chloride (CAS 1006471-20-0) is typically a volatile, moisture-sensitive liquid or oil at room temperature.[1][2] This phase change—from solid precursor to liquid intermediate—dictates the handling protocols required to maintain stoichiometry and purity during drug synthesis.[2]
Physical Property Comparison
The following data highlights the stark contrast in physical properties driven by the loss of hydrogen bonding capability upon converting the acid to the chloride.
*Note: Exact melting points for the acid vary by crystal polymorph and purity but consistently fall within the solid range of 130–170°C for this class of pyrazoles [1][3].[2] The chloride is consistently reported as a liquid or oil in synthetic procedures [2].
Why the Melting Point Drops
The carboxylic acid forms strong intermolecular hydrogen bond dimers in the solid state, resulting in a high lattice energy and melting point.[2] Conversion to the acid chloride replaces the hydroxyl group (-OH) with a chlorine atom (-Cl).[1][2] This eliminates the hydrogen bond donor capability, significantly weakening intermolecular forces and causing the macroscopic material to exist as a liquid at room temperature.[2]
Experimental Synthesis & Conversion
Objective: Convert the stable solid acid into the reactive liquid acid chloride for immediate use in amidation or esterification.
Mechanism & Pathway
The reaction utilizes a chlorinating agent (Thionyl Chloride or Oxalyl Chloride) to activate the carboxyl group.[2]
Figure 1: Synthetic pathway for the activation of the pyrazole carboxylic acid.
Suspension: In a flame-dried round-bottom flask under N₂, suspend the solid acid in anhydrous DCM. It will likely remain a suspension initially.[2]
Activation: Add catalytic DMF. Validation: No immediate change should occur.[2]
Addition: Cool to 0°C. Add Oxalyl Chloride dropwise.
Observation: Vigorous gas evolution (CO/CO₂) indicates the reaction has started.[2]
Conversion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Endpoint Validation: The reaction is complete when the suspension dissolves completely, leaving a clear yellow/orange solution .[2] If solids remain, the conversion is incomplete.[2]
Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride.[2]
Result: You will obtain the acid chloride as a viscous oil .[2] Do not attempt to recrystallize.[2]
Utilization: Re-dissolve immediately in fresh anhydrous solvent for the next step (e.g., coupling with an amine).
Handling & Stability Decision Tree
The acid chloride is prone to rapid hydrolysis, reverting to the solid acid if mishandled.[2] Use this logic flow to ensure integrity.
Figure 2: Operational logic for handling and storage based on physical state.
Critical Application Notes
Stoichiometry Errors: Because the acid is a solid and the chloride is a liquid, researchers often attempt to weigh the chloride.[2] Avoid this. The chloride is hygroscopic; weighing it in air adds water mass and hydrolyzes the compound.[2]
Best Practice: Assume 100% yield from the acid precursor step and use the chloride as a solution in DCM/THF based on the initial acid moles [4].[2]
Safety: The synthesis generates HCl and CO gases.[2] Perform all steps in a well-ventilated fume hood.
References
Sigma-Aldrich. 1-Ethyl-1H-pyrazole-5-carboxylic acid Product Specification. Accessed March 2026.[2]
BenchChem. Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Application Note: Acid Chloride Formation.[2][3]
ResearchGate. Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017).[1][2] Discusses the oil state of pyrazole acid chlorides.
Validating Acid Chloride Formation: The Methyl Ester Quench Method
Executive Summary Acid chlorides are transient, high-energy intermediates critical to pharmaceutical synthesis. However, their inherent instability makes direct analysis via standard Reverse-Phase HPLC (RP-HPLC) or LC-MS...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Acid chlorides are transient, high-energy intermediates critical to pharmaceutical synthesis. However, their inherent instability makes direct analysis via standard Reverse-Phase HPLC (RP-HPLC) or LC-MS impossible; the moisture in the mobile phase hydrolyzes the acid chloride back to the starting carboxylic acid, rendering the chromatogram indistinguishable from the starting material.
This guide details the Methyl Ester Quench Method , the industry-standard protocol for validating acid chloride formation. By exploiting the kinetic difference between the rapid alcoholysis of acid chlorides and the slow esterification of carboxylic acids, researchers can "freeze" the reaction state for accurate quantification.
The Challenge: Why Direct Analysis Fails
In a typical reaction converting a carboxylic acid (
) to an acid chloride () using reagents like Thionyl Chloride () or Oxalyl Chloride (), the analyst must answer one question: Is the conversion complete?
If you inject the reaction mixture directly into an aqueous HPLC mobile phase:
reacts with in the column .
Residual
remains .
Result: The chromatogram shows 100% Acid, regardless of the actual conversion. You cannot distinguish product from starting material.
The Solution: Kinetic Differentiation via Methanol Quench
The solution is to derivatize the acid chloride into a stable species before analysis. Methanol (
) is the preferred reagent because it reacts instantaneously with acid chlorides to form methyl esters (), whereas the reaction between the starting carboxylic acid and methanol is kinetically slow without heat or prolonged exposure to strong acid catalysts.
Mechanism of Action[1][2]
Figure 1: The kinetic differentiation principle. The quench relies on the acid chloride converting to the ester (Green path) orders of magnitude faster than the carboxylic acid (Red dashed path).
Comparative Analysis: Selecting the Right Quench
While the Methyl Ester quench is standard, it is not universal. The choice depends on the substrate's UV activity and chromatographic behavior.
Feature
Methyl Ester Quench (Method A)
Amine Quench (Method B)
In-Situ IR (Method C)
Reagent
Anhydrous Methanol
Benzylamine or Diethylamine
ReactIR Probe (Hardware)
Product
Methyl Ester
Benzyl Amide
N/A (Direct Measurement)
Best For
Routine analysis; UV-active substrates.
Substrates lacking chromophores; when Acid/Ester co-elute.
Expert Insight: Use Method B (Amine Quench) if your starting material is not UV active (e.g., aliphatic acids). The benzyl group acts as a "UV Tag," allowing you to see the derivative at 254 nm [1].
Experimental Protocol: The Methyl Ester Quench
Safety Warning: The reaction of acid chlorides with methanol is exothermic and generates HCl gas. Perform in a fume hood.
Reagent Preparation
Anhydrous Methanol: Must be HPLC grade and dry. Water content >0.1% can hydrolyze the acid chloride, leading to false negatives (underestimating conversion).
HPLC Vials: Pre-fill with 1.0 mL of Anhydrous Methanol.
Sampling Procedure
Aliquot: Withdraw 10–50 µL of the reaction mixture using a dry glass pipette or syringe.
Quench: Immediately dispense the aliquot into the methanol vial.
Mix: Vortex for 10 seconds.
Hold Time (Critical): Analyze within 15 minutes.
Why? The reaction generates HCl.[2] If left for hours, the HCl will catalyze the esterification of any unreacted carboxylic acid, artificially inflating the conversion rate (False Positive) [2].
Analysis (HPLC/LC-MS)
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
Mobile Phase: Standard Acidic Gradient (Water/ACN + 0.1% Formic Acid).
Detection: Monitor the disappearance of the Acid peak and appearance of the Ester peak.
Data Interpretation & Decision Logic
Use this workflow to interpret your chromatograms.
Figure 2: Decision logic for interpreting quench results. Distinguishing between incomplete reaction and quench artifacts is critical.
Self-Validating the Assay (Troubleshooting)
To ensure your data is trustworthy, you must rule out artifacts.
Symptom
Potential Cause
Validation Experiment
High Acid Content (Low Conversion)
Wet Methanol: The quench water hydrolyzed the product.
Double Quench: Add 50 µL of pure Acid Chloride (commercial standard) to your methanol. If it shows acid, your methanol is wet.
100% Ester (Unexpectedly good)
Artifact Esterification: The quench sat too long; HCl catalyzed the reaction of residual acid.
Spike Test: Dissolve starting Acid in Methanol + 1 drop HCl. Inject immediately. If Ester peak appears, your assay is generating false positives.
Unknown Peaks
Transesterification: If the starting material has other esters, they may swap with methanol.
Switch Quench: Use Benzylamine (Method B) to avoid alcohol-based side reactions [3].
References
BenchChem. (2025).[3][4] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. BenchChem. Link
Valiappan, K. et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Chromatography A. Link
ResearchGate Discussion. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? ResearchGate.[5][6] Link
Mettler Toledo. (n.d.). Reaction Analysis of Acid Chlorides. Mettler Toledo. Link
Proper Disposal Procedures for 1-Ethyl-1H-pyrazole-5-carbonyl Chloride
[1][2] Executive Summary & Core Directive CRITICAL WARNING: Never add water directly to 1-ethyl-1H-pyrazole-5-carbonyl chloride. This compound is a reactive acid chloride.[1] Direct contact with water triggers rapid hydr...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Core Directive
CRITICAL WARNING:Never add water directly to 1-ethyl-1H-pyrazole-5-carbonyl chloride.
This compound is a reactive acid chloride.[1] Direct contact with water triggers rapid hydrolysis, releasing exothermic heat and toxic hydrogen chloride (HCl) gas.
Operational Directive:
Small Quantities (<50 mL): Chemically quench (neutralize) in a fume hood before disposal.
Large Quantities (>50 mL): Do not attempt to quench. Label as "Water Reactive" and arrange for professional hazardous waste pickup.
Waste Classification: Segregate as Corrosive Acidic Organic Waste .
Chemical Profile & Hazards
Understanding the chemical behavior is a prerequisite for safe disposal. This compound hydrolyzes to form 1-ethyl-1H-pyrazole-5-carboxylic acid and HCl.
Outer: Silver Shield/4H (laminate) or heavy-duty Neoprene if handling concentrated stock.
Body: Chemical-resistant lab coat and closed-toe shoes.[3]
Operational Protocol: Controlled Quenching
This protocol is for small-scale laboratory waste (e.g., leftover reaction mixtures, rinsing empty bottles).
Principle: The acid chloride is slowly added to a basic solution to neutralize the generated HCl immediately, preventing gas evolution.
Reagents Required[1][3][5][7][8][9]
Quenching Base: Sodium Carbonate (
) or Sodium Bicarbonate () solution (saturated or 10%). Note: NaOH can be used but generates more heat.
Solvent (Optional): Dichloromethane or Ethyl Acetate (to dilute the acid chloride if it is a neat solid/oil).
Ice Bath: To control the exotherm.
Step-by-Step Procedure
Prepare the Quench Trap:
In a large beaker/Erlenmeyer flask (3x the volume of waste), place the basic solution (
).
Place this flask in an ice-water bath.
Enable magnetic stirring.
Dilution (If necessary):
If the 1-ethyl-1H-pyrazole-5-carbonyl chloride is a neat solid or viscous oil, dissolve it in a minimal amount of non-reactive solvent (e.g., DCM) to facilitate dropwise addition.
Controlled Addition:
CRITICAL: Add the Acid Chloride TO the Base . Never the reverse.
Use an addition funnel or pipette to add the acid chloride solution dropwise to the stirring basic solution.
Observation: You will see bubbling (
release). Wait for bubbling to subside between drops.
Monitor temperature; do not let the solution boil.
Verification:
Once addition is complete, allow the mixture to stir for 30 minutes.
Check pH.[2][4][5][6] It should be neutral (pH 6-8) or slightly basic. If acidic, add more base.
Final Disposal:
The resulting mixture contains the hydrolyzed pyrazole acid and sodium chloride.
Transfer to a waste container labeled "Aqueous Organic Waste" (if solvents were used) or "Aqueous Waste" .
Do not pour down the drain unless your facility explicitly permits non-toxic organic acids in sewer systems (rare in drug development).
Visual Workflows
Logic Map: Disposal Decision Matrix
Use this chart to determine whether to quench in-house or send for vendor disposal.
Figure 1: Decision matrix for determining the appropriate disposal route based on waste volume.
Workflow: Controlled Quenching Process
Visualizing the chemical neutralization steps.
Figure 2: Step-by-step quenching workflow to safely neutralize acid chlorides.
Waste Stream Classification
Proper labeling is essential for the safety of waste handling personnel.
Personal protective equipment for handling 1-ethyl-1H-pyrazole-5-carbonyl chloride
Executive Safety Directive Handling 1-ethyl-1H-pyrazole-5-carbonyl chloride requires a shift in mindset from "compliance" to "containment."[1] As an acid chloride derivative of the pyrazole ring, this reagent presents a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Directive
Handling 1-ethyl-1H-pyrazole-5-carbonyl chloride requires a shift in mindset from "compliance" to "containment."[1] As an acid chloride derivative of the pyrazole ring, this reagent presents a dual-threat profile: it is corrosive to tissue and violently reactive with moisture.[1]
The primary operational risk is not just toxicity, but the rapid evolution of hydrogen chloride (HCl) gas upon contact with ambient humidity or mucosal surfaces. This guide prioritizes the exclusion of moisture and the protection of the operator against the hydrolysis byproducts.
Harmful if swallowed (systemic pyrazole toxicity).[3]
The Chemical Logic: Why We Use Specific PPE
To trust the protocol, you must understand the mechanism of the hazard. The danger stems from the electrophilic carbonyl carbon.
The Hydrolysis Mechanism:
When this molecule contacts the moisture in your eyes or lungs, it doesn't just "burn." It undergoes rapid hydrolysis, generating 1-ethyl-1H-pyrazole-5-carboxylic acid and hydrochloric acid in situ.
The HCl causes immediate chemical burns and respiratory spasms.
The Pyrazole Acid may possess specific biological activity, necessitating containment.[1]
Therefore, your PPE strategy must focus on impermeability and respiratory isolation .
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." Use this matrix to select the correct grade of protection.
Body Zone
Recommended Equipment
Technical Rationale
Respiratory
Certified Fume Hood (Face velocity: 80–100 fpm)
Primary defense. Captures fugitive HCl gas. Do not handle on an open bench.
Hand (Routine)
Double Nitrile Gloves (Min. 5 mil outer)
Nitrile offers fair splash protection against acid chlorides. Double gloving provides a "sacrificial" outer layer.
Hand (Spill)
Silver Shield / Laminate
For spill cleanup or prolonged contact.[4] Nitrile degrades rapidly under direct acid chloride saturation.
Eye/Face
Chemical Splash Goggles + Face Shield
Safety glasses are insufficient.[5] Goggles seal against HCl vapors; face shield protects neck/skin from splashes.
Standard cotton coats absorb corrosive liquids, holding them against the skin. An apron provides an impervious barrier.[5]
Operational Workflow: From Storage to Quenching[6]
This workflow is designed to maintain the integrity of the reagent (dryness) and the safety of the operator.
Phase A: Preparation & Weighing
Moisture Control: Ensure all glassware is flame-dried or oven-dried. Use a Schlenk line or nitrogen balloon if possible.
Weighing: Do not weigh inside the analytical balance case if it is outside a hood.
Best Practice: Tare a dry vial with a cap. Move to the fume hood.[6] Add reagent. Cap tightly. Return to balance to weigh.
Phase B: Transfer & Reaction
Avoid Pouring: Pouring acid chlorides creates static and increases surface area for hydrolysis (fuming).
Syringe/Cannula Transfer: For liquids, use a glass syringe with a stainless steel needle.
Solvent Choice: Dissolve in dry DCM (Dichloromethane) or THF immediately to dilute the hazard.
Phase C: The Quenching Protocol (Critical)
Never add water directly to the neat acid chloride. This causes a violent exotherm and an HCl geyser.
Cooling: Place the reaction vessel in an ice/water bath (
).
Base Trap: Prepare a saturated Sodium Bicarbonate (
) or Sodium Hydroxide () solution in a separate flask.
Controlled Addition: Add the acid chloride reaction mixture dropwise into the cold basic solution.
Observation: Watch for bubbling (
release from bicarbonate). Wait for bubbles to subside between drops.
Visualizing the Safety Architecture
The following diagram illustrates the decision logic for handling this compound, ensuring no step is skipped.
Figure 1: Operational logic flow for handling 1-ethyl-1H-pyrazole-5-carbonyl chloride, emphasizing the critical quenching pathway.
Emergency Response Scenarios
Scenario A: Skin Contact (The "Burning" Sensation)
Immediate Action: Do not wipe. Wiping drives the chemical deeper.
Flush: Immediately place the affected area under a safety shower or drench hose. Flush for 15 minutes minimum .
Remove: While flushing, remove contaminated gloves/lab coat.
Medical: Seek medical attention. Hydrofluoric acid is not a risk here, but deep tissue acid burns are.
Scenario B: Spills (>5 mL)
Evacuate: Clear the immediate area. The fumes will be choking.
PPE Upgrade: Don a respirator (Full face with Acid Gas cartridge) if outside the hood.
Neutralize: Cover the spill with solid sodium bicarbonate or calcium carbonate .
Note: This will fizz violently. Wait for the fizzing to stop.
Cleanup: Sweep up the resulting solid (now neutralized) and dispose of as chemical waste.
Disposal & Waste Management
Never dispose of unquenched acid chlorides in the solvent waste drum. They can react with other waste streams (e.g., alcohols/water) causing drum pressurization and explosion.
Hydrolysis: Follow the quenching protocol in Section 4 (Phase C).
Neutralization: Ensure the aqueous layer is pH 6–8 using
or .
Separation:
Organic Layer: Dispose in "Halogenated Organic Waste."
Aqueous Layer: Check local regulations. If neutralized and non-toxic, it may be drain-safe (consult EHS); otherwise, dispose in "Aqueous Waste."
References
PubChem. (n.d.).[7] 1-ethyl-1h-pyrazole-5-carbonyl chloride (Compound).[7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. Retrieved from [Link]